VU0418506
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c13-8-6-7(3-4-9(8)14)16-12-11-10(17-18-12)2-1-5-15-11/h1-6H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDWTBISUBYOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)NC3=CC(=C(C=C3)F)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0418506
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a Class C G-protein coupled receptor (GPCR).[1][2][3] Its mechanism of action is centered on the enhancement of the endogenous agonist, glutamate, at mGlu4 homomers, with a notable lack of activity at mGlu2/4 heterodimers.[1][4] This selectivity profile underpins its potential as a therapeutic agent for Parkinson's disease, as it preferentially targets mGlu4 receptors located on striatopallidal synapses.[5] This document provides a comprehensive overview of the mechanism of action of this compound, including its in vitro and in vivo pharmacology, the experimental protocols used for its characterization, and a detailed visualization of its signaling pathway and experimental workflows.
Core Mechanism of Action: Selective Potentiation of mGlu4 Homomers
This compound functions as a positive allosteric modulator, meaning it binds to a site on the mGlu4 receptor distinct from the glutamate binding site. This binding event does not activate the receptor on its own but potentiates the receptor's response to glutamate.[4] A critical aspect of this compound's mechanism is its selectivity for mGlu4 homodimers over mGlu2/4 heterodimers.[1][4] This is significant because mGlu4 homodimers are predominantly located at striatopallidal synapses, a key node in the indirect basal ganglia pathway implicated in the motor symptoms of Parkinson's disease.[5] In contrast, mGlu2/4 heterodimers are thought to be located at corticostriatal synapses.[5] By selectively targeting mGlu4 homomers, this compound can modulate the indirect pathway with greater specificity, offering a targeted therapeutic approach.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the potency, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | Parameter | Value (nM) |
| Human mGlu4 | Calcium Mobilization | EC50 | 68[2][4][6] |
| Human mGlu4 | GIRK/Thallium Flux | EC50 | 55.7[4] |
| Rat mGlu4 | Calcium Mobilization | EC50 | 46[2][4][6] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity |
| mGlu1, mGlu5 (Group I) | Inactive |
| mGlu2, mGlu3 (Group II) | Inactive |
| mGlu7, mGlu8 (Group III) | Inactive |
| mGlu6 (Group III) | Equipotent to mGlu4 |
| mGlu2/4 Heterodimer | No potentiation of agonist response[1][4] |
Note: mGlu6 is primarily expressed in the retina, suggesting a low risk of central nervous system side effects related to this off-target activity.[2]
Table 3: In Vivo Pharmacokinetic Properties of this compound
| Species | Parameter | Value |
| Rat | Brain Penetration | Good |
| Multiple Species | Oral Bioavailability | Suitable |
Further details on the pharmacokinetic profile across different species can be found in the cited literature.[5]
Signaling Pathway of this compound at the mGlu4 Receptor
As a Group III metabotropic glutamate receptor, mGlu4 is canonically coupled to the Gi/o family of G-proteins.[7][8][9][10] Upon potentiation by this compound and activation by glutamate, the Gαi/o subunit dissociates from the Gβγ subunits and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11]
Experimental Protocols
The following sections outline the methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Assays
This assay is used to determine the potency of mGlu4 modulators in cell lines engineered to couple the Gi/o pathway to a calcium signal.
-
Cell Line: HEK293 cells stably co-expressing the human or rat mGlu4 receptor and a chimeric G-protein (e.g., Gαqi5 or Gαq/i) that redirects the Gi/o signal to the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization.
-
Protocol:
-
Cells are plated in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.[12][13]
-
After washing, a baseline fluorescence reading is taken.
-
This compound is added at various concentrations, followed by a sub-maximal concentration (EC20) of glutamate.
-
The change in fluorescence, indicating intracellular calcium concentration, is measured using a fluorescence plate reader.
-
EC50 values are calculated from the concentration-response curves.
-
This assay provides a more direct measure of Gi/o activation by measuring the flux of thallium (a surrogate for potassium) through GIRK channels.
-
Cell Line: HEK293 cells stably co-expressing the mGlu4 receptor and GIRK channel subunits.
-
Protocol:
-
Cells are plated in 384-well plates.
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
A baseline fluorescence is measured.
-
This compound and glutamate are added to the wells.
-
A solution containing thallium is added, and the increase in fluorescence due to thallium influx through activated GIRK channels is measured over time.[14]
-
EC50 values are determined from the concentration-response data.
-
This assay is used to specifically study the activity of mGlu receptor dimers (homomers vs. heteromers).
-
Principle: This technique utilizes protein-fragment complementation coupled with Bioluminescence Resonance Energy Transfer (BRET). Receptor protomers are tagged with non-luminescent fragments of a luciferase. Upon dimerization, the fragments come into proximity and reconstitute a functional luciferase, which can then act as a BRET donor to a fluorescently tagged G-protein acceptor. This allows for the specific measurement of G-protein activation by a defined receptor dimer.[10][15][16]
-
Protocol:
-
HEK293 cells are co-transfected with constructs for the mGlu receptor subunits tagged with luciferase fragments and a G-protein subunit tagged with a fluorescent acceptor (e.g., Venus).
-
For mGlu4 homomer analysis, cells are transfected with mGlu4-luciferase fragment constructs.
-
For mGlu2/4 heteromer analysis, cells are transfected with mGlu2- and mGlu4-luciferase fragment constructs.
-
Cells are incubated with the luciferase substrate (e.g., coelenterazine).
-
The BRET signal is measured upon addition of an agonist in the presence or absence of this compound.
-
An increase in the BRET signal indicates G-protein activation by the specific receptor dimer.
-
In Vivo Assays
This is a widely used preclinical model of Parkinsonian motor disability. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by antiparkinsonian drugs.[17][18][19][20]
-
Animals: Male Sprague-Dawley rats.[17]
-
Protocol:
-
Animals are administered haloperidol (e.g., 1-2 mg/kg, intraperitoneally).[2]
-
After a set time (e.g., 60 minutes), animals are treated with vehicle or varying doses of this compound.
-
At various time points post-treatment (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed using the bar test.[17][19]
-
For the bar test, the rat's forepaws are placed on a horizontal bar raised above the surface. The latency to remove both paws from the bar is measured, with a maximum cutoff time (e.g., 120 seconds).[17]
-
A reduction in the cataleptic score indicates efficacy of the test compound.
-
Visualized Workflows
In Vitro Assay Workflow
In Vivo Haloperidol-Induced Catalepsy Workflow
Conclusion
This compound is a highly selective mGlu4 positive allosteric modulator with a well-defined mechanism of action. Its ability to potentiate glutamate signaling specifically at mGlu4 homomers, coupled with its favorable in vivo pharmacokinetic properties and efficacy in preclinical models of Parkinson's disease, makes it a valuable tool for studying the role of mGlu4 in the central nervous system and a promising lead compound for the development of novel antiparkinsonian therapies. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 11. A novel assay of Gi/o-linked G protein-coupled receptor coupling to potassium channels provides new insights into the pharmacology of the group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. agilent.com [agilent.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0418506: A Potent and Selective mGlu4 Positive Allosteric Modulator for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VU0418506 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuropharmacology and translational medicine.
Chemical Properties and Synthesis
This compound, with the chemical name N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, emerged from a medicinal chemistry effort to improve upon earlier picolinamide-based mGlu4 PAMs that suffered from poor in vivo stability. The replacement of the picolinamide (B142947) core with a pyrazolo[4,3-b]pyridine head group resulted in a compound with enhanced pharmacokinetic properties while maintaining high potency and selectivity for the mGlu4 receptor.[1]
The synthesis of this compound involves a multi-step process starting from 3-fluoro-2-formylpyridine. Key steps include the formation of the pyrazolo[4,3-b]pyridine core, bromination, Boc protection of the nitrogen, a Buchwald-Hartwig amination, and final deprotection to yield the target compound.[1]
Mechanism of Action
As a positive allosteric modulator, this compound does not activate the mGlu4 receptor directly. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to the endogenous agonist, glutamate. This modulatory action allows for a more nuanced potentiation of glutamatergic signaling compared to direct agonists, preserving the temporal and spatial dynamics of endogenous neurotransmission.[1]
A critical feature of this compound is its selectivity for mGlu4 homomers over mGlu2/4 heteromers.[2] Metabotropic glutamate receptors can form heterodimers, which may exhibit distinct pharmacological properties. Studies utilizing Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) have demonstrated that this compound does not potentiate agonist-induced activity at mGlu2/4 heterodimers, suggesting its therapeutic effects in models of Parkinson's disease are mediated through the potentiation of mGlu4 homomers.[2]
Data Presentation
In Vitro Potency and Selectivity
The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Species | Receptor | Parameter | Value | Reference |
| Calcium Mobilization | Human | mGlu4 | EC50 | 68 nM | [1] |
| Calcium Mobilization | Rat | mGlu4 | EC50 | 46 nM | [1] |
| GIRK Thallium Flux | Human | mGlu4 | EC50 | 55.7 nM | [3] |
| GIRK Thallium Flux | Rat | mGlu4 | EC50 | 46 nM | [3] |
| Selectivity (Fold-Shift) | Human | mGlu1, mGlu2, mGlu3, mGlu5, mGlu7, mGlu8 | - | Inactive | [1] |
| Selectivity (Fold-Shift) | Human | mGlu6 | - | Active | [1] |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties in preclinical species, demonstrating good oral bioavailability and brain penetration.
| Species | Route | Bioavailability (F%) | Brain/Plasma Ratio (Kp) | CLp (mL/min/kg) | T1/2 (h) | Reference |
| Rat | PO | 95 | 2.10 | 12.1 (microsomal) | - | [1] |
| Dog | PO | 36 | - | - | - | [1] |
| Rhesus Monkey | IV | - | - | 13 | 3 | [1] |
CYP450 Induction
This compound has been shown to be a potent inducer of Cytochrome P450 1A2 (CYP1A2).
| Parameter | Value |
| EC50 | 9.8 µM |
| Emax | 104-fold induction |
This autoinduction of CYP1A2 was observed to reduce plasma levels of this compound upon multi-day dosing in rats, suggesting that it is more suitable as a tool compound for acute studies.[1]
Experimental Protocols
In Vitro Assays
This assay is used to determine the potency of mGlu4 PAMs.
-
Cell Culture: CHO cells stably co-expressing human or rat mGlu4 and a chimeric G-protein (Gqi5) are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and selection antibiotics.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is replaced with assay buffer. This compound or vehicle is added to the wells.
-
Glutamate Challenge and Signal Detection: After a short incubation with the compound, a sub-maximal concentration (EC20) of glutamate is added, and the change in fluorescence intensity, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The potentiation of the glutamate response by this compound is used to calculate its EC50 value.
This assay provides an alternative method to assess the activity of Gi/o-coupled receptors like mGlu4.
-
Cell Culture: HEK293 cells stably expressing the mGlu4 receptor and G-protein-activated inwardly rectifying potassium (GIRK) channels are used.
-
Cell Plating and Dye Loading: Similar to the calcium mobilization assay, cells are plated in 384-well plates and loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound and Thallium Addition: this compound is added, followed by a stimulus buffer containing thallium.
-
Signal Detection: Activation of mGlu4 by glutamate leads to the activation of GIRK channels, allowing thallium influx and a subsequent increase in fluorescence, which is measured kinetically.
-
Data Analysis: The enhancement of the thallium flux by this compound is quantified to determine its EC50.
This assay is employed to specifically measure the activity of mGlu receptor heterodimers.
-
Constructs: Plasmids encoding mGlu2 and mGlu4 fused to complementary fragments of a luciferase donor (e.g., split NanoLuc) and a fluorescent acceptor (e.g., Venus) fused to a G-protein subunit are used.
-
Transfection: HEK293 cells are transiently transfected with the appropriate constructs to express either mGlu4 homodimers or mGlu2/4 heterodimers.
-
Assay Procedure: Transfected cells are plated, and upon addition of an agonist (e.g., glutamate), the conformational change in the receptor-G-protein complex brings the donor and acceptor into proximity, resulting in a BRET signal.
-
Data Analysis: The potentiation of the BRET signal by this compound is measured. The absence of potentiation in cells expressing the mGlu2/4 heterodimer constructs demonstrates the selectivity of this compound for mGlu4 homomers.[2]
In Vivo Models
This model is used to assess the anti-parkinsonian-like activity of compounds.
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Catalepsy: The dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) is administered intraperitoneally (i.p.) at a dose of 1.5 mg/kg to induce a cataleptic state.
-
Drug Administration: One hour after haloperidol administration, this compound is administered orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg).
-
Catalepsy Scoring: Catalepsy is assessed 30 minutes after this compound administration using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to step down is measured. A longer latency indicates a more severe cataleptic state.
-
Data Analysis: The ability of this compound to reverse the haloperidol-induced increase in step-down latency is quantified.[3]
This model creates a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the pathology of Parkinson's disease.
-
Surgery: Under anesthesia, rats receive a unilateral stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle. This leads to the degeneration of dopaminergic neurons in the substantia nigra pars compacta.
-
Behavioral Assessment: Following a recovery period, the lesion is confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine. Lesioned animals exhibit contralateral rotations.
-
Drug Treatment and Evaluation: this compound is administered, and its effect on motor deficits, such as forelimb asymmetry, is evaluated.
Safety and Toxicology
This assay is a miniaturized version of the Ames test used to assess the mutagenic potential of a compound. This compound was found to be negative in a mini-Ames assay, indicating a lack of mutagenic activity.[1]
This assay evaluates the potential of a compound to induce cytochrome P450 enzymes.
-
Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured.
-
Compound Treatment: Hepatocytes are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Measurement of CYP Activity: The induction of CYP1A2 is assessed by measuring the activity of the enzyme using a specific substrate (e.g., phenacetin) and quantifying the formation of its metabolite via LC-MS/MS.
-
Data Analysis: The fold-induction of CYP1A2 activity relative to a vehicle control is determined, and EC50 and Emax values are calculated.[1]
Signaling Pathways and Experimental Workflows
mGlu4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu4 receptor and the modulatory effect of this compound.
References
- 1. Input-specific regulation of glutamatergic synaptic transmission in the medial prefrontal cortex by mGlu2/mGlu4 receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU0418506: A Novel mGlu4 Positive Allosteric Modulator
A Technical Guide for Researchers and Drug Development Professionals
Introduction
VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a promising therapeutic target for the treatment of Parkinson's disease.[1][2][3][4][5][6] Developed at Vanderbilt University, this small molecule has demonstrated efficacy in preclinical models of Parkinson's disease, offering a potential new avenue for symptomatic relief.[1][2][3] This document provides an in-depth overview of the discovery, synthesis, and key biological characteristics of this compound.
Discovery of a Novel Scaffold
The discovery of this compound originated from a screening campaign based on a common picolinamide (B142947) core scaffold, which had previously yielded potent mGlu4 PAMs.[1][7] However, this initial scaffold suffered from poor in vivo stability.[7] This led to the exploration of amide bioisosteres, culminating in the identification of a novel and more stable pyrazolo[4,3-b]pyridine head group.[1][2] This strategic modification resulted in the synthesis of this compound, a compound with enhanced pharmacokinetic properties.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from 3-fluoro-2-formylpyridine.[1] The key steps involve the formation of a pyrazolo[4,3-b]pyridine core, followed by bromination, Boc protection, a Buchwald-Hartwig amination, and final deprotection.[1]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine (28): [1]
-
3-Fluoro-2-formylpyridine is heated in the presence of hydrazine at 100 °C to form the pyrazolo[4,3-b]pyridine intermediate.
-
The intermediate is then brominated using 2 M NaOH and Br2 to yield 3-bromo-1H-pyrazolo[4,3-b]pyridine.
Synthesis of Boc-protected 3-bromo-1H-pyrazolo[4,3-b]pyridine (29): [1]
-
The nitrogen of 3-bromo-1H-pyrazolo[4,3-b]pyridine is protected using di-tert-butyl dicarbonate (B1257347) (Boc2O), 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine (B128534) (Et3N).
Synthesis of this compound (26): [1]
-
The Boc-protected intermediate undergoes a Buchwald-Hartwig amination with 3-chloro-4-fluoroaniline. This reaction is catalyzed by tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) with X-Phos as the ligand and cesium carbonate (Cs2CO3) as the base.
-
The final step is the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) to yield this compound.
Biological Activity and Mechanism of Action
This compound is a potent PAM at both human and rat mGlu4 receptors.[1][8] It exhibits high selectivity for mGlu4 over other mGlu receptor subtypes, with the exception of the retina-restricted mGlu6.[1]
Quantitative In Vitro Data
| Parameter | Species | Value | Assay |
| EC50 | Human (hmGlu4) | 68 nM | Calcium Mobilization Assay[1][8] |
| EC50 | Human (hmGlu4) | 55.7 nM | GIRK/Thallium Flux Assay[9] |
| EC50 | Rat (rmGlu4) | 46 nM | Calcium Mobilization Assay[1][8][9] |
Signaling Pathway
mGlu4 is a Group III metabotropic glutamate receptor that is negatively coupled to adenylyl cyclase through a Gi/o protein. Activation of mGlu4 leads to a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, this compound does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, glutamate.[9]
A key finding is that this compound selectively potentiates mGlu4 homomers and is inactive at mGlu2/4 heterodimers.[3][4][5][9] This is significant because mGlu4 homomers are predominantly located at the striato-pallidal synapse, a key node in the indirect pathway of the basal ganglia that is implicated in the motor symptoms of Parkinson's disease.[1][2] By selectively targeting these receptors, this compound can help to normalize motor output.[1]
Caption: Proposed mGlu4 signaling pathway modulated by this compound.
Preclinical Characterization
This compound has undergone preclinical characterization and has demonstrated suitable in vivo pharmacokinetic properties in multiple species.[1][2] It has shown efficacy in rodent models of Parkinson's disease, including reversing haloperidol-induced catalepsy.[3][6] These findings support its potential as a therapeutic agent for Parkinson's disease.
Experimental Protocols
In Vitro Pharmacology Procedures
Calcium Mobilization Assay: [7]
-
HEK293 cells stably expressing human or rat mGlu4 are plated in 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
This compound is added at various concentrations.
-
The cells are then stimulated with an EC20 concentration of glutamate.
-
Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data is normalized to the response of glutamate alone to determine the EC50 of the PAM.
GIRK/Thallium Flux Assay: [9]
-
HEK293 cells co-expressing mGlu4 and G-protein-coupled inwardly-rectifying potassium (GIRK) channels are used.
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
This compound is added, followed by the addition of glutamate and thallium.
-
Activation of the mGlu4 receptor leads to the opening of GIRK channels and an influx of thallium, resulting in an increase in fluorescence.
-
The EC50 is determined by measuring the potentiation of the glutamate response.
Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) Assay: [3][4][9] This assay is used to specifically measure the activity of mGlu2/4 heterodimers. It utilizes a bioluminescence resonance energy transfer (BRET) system where the donor and acceptor molecules are split and fused to the C-termini of the mGlu2 and mGlu4 receptors. Only when the receptors form a heterodimer is a functional BRET signal generated upon agonist stimulation.[9] This allows for the selective assessment of compounds on the heterodimer complex without interference from homodimers.[9]
In Vivo Pharmacokinetic and Efficacy Studies Workflow
Caption: General workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of mGlu4 PAMs for the treatment of Parkinson's disease. Its novel pyrazolo[4,3-b]pyridine scaffold provides improved pharmacokinetic properties compared to earlier compounds. The high potency and selectivity of this compound, particularly its specific action on mGlu4 homomers, make it a valuable tool for further research and a promising lead compound for clinical development.[1] While it has been noted that this compound can induce CYP1A2 activity, which may limit its use in chronic dosing, it remains an important tool for acute studies.[1]
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. VU-0418506 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
VU0418506: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0418506, scientifically known as N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its characterization. This compound has emerged as a valuable tool compound for studying the therapeutic potential of mGlu4 modulation, particularly in the context of Parkinson's disease.[1][3] It exhibits favorable in vivo pharmacokinetic properties, making it suitable for preclinical research.[1] This document is intended to serve as a detailed resource for researchers utilizing or considering this compound in their studies.
Chemical Structure and Physicochemical Properties
This compound is a novel chemical entity with a pyrazolo[4,3-b]pyridine core.[1] Its structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | [1] |
| CAS Number | 1330624-42-4 | [1] |
| Chemical Formula | C12H8ClFN4 | [1] |
| Molecular Weight | 262.67 g/mol | [1] |
| SMILES | FC1=CC=C(NC2=NNC3=CC=CN=C32)C=C1Cl | [1] |
| Appearance | Solid powder | [1] |
Pharmacological Properties
This compound acts as a positive allosteric modulator of mGlu4, enhancing the receptor's response to the endogenous ligand, glutamate. Its pharmacological profile has been extensively characterized.
In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| EC50 (mGlu4) | Human | 68 nM | [1] |
| EC50 (mGlu4) | Rat | 46 nM | [1] |
| Selectivity | - | Selective for mGlu4 over other mGlu receptors (except mGlu6) | [1] |
Pharmacokinetics and Drug Metabolism (DMPK)
| Parameter | Species | Value | Reference |
| Intrinsic Clearance (CLint) in Liver Microsomes | Rat | 12.1 µL/min/mg | [1] |
| Intrinsic Clearance (CLint) in Liver Microsomes | Human | 10.1 µL/min/mg | [1] |
| Fraction Unbound (fu) in Plasma | Rat | 0.028 | [1] |
| Fraction Unbound (fu) in Plasma | Human | 0.017 | [1] |
| Oral Bioavailability (F) | Rat | 95% | [1] |
| Oral Bioavailability (F) | Dog | 36% | [1] |
| Brain to Plasma Ratio (Kp) | Rat | 2.10 | [1] |
| CYP Inhibition | - | Potent inhibitor of CYP1A2 | [1] |
| CYP Induction | - | Inducer of CYP1A2 activity | [1] |
Signaling Pathway
This compound, as a positive allosteric modulator of mGlu4, enhances the receptor's signaling cascade upon activation by glutamate. The mGlu4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. The downstream signaling events are depicted below.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro mGlu4 Potentiation Assay
This protocol is adapted from Engers et al., 2016.[1]
-
Cell Culture: HEK293 cells stably expressing human or rat mGlu4 are cultured in appropriate media.
-
Assay Buffer: Prepare a buffer containing a sub-maximal concentration of glutamate (EC20).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by dilution in the assay buffer.
-
Assay Procedure:
-
Plate the cells in a 384-well plate.
-
Add the this compound dilutions to the wells.
-
Incubate for a specified period.
-
Measure the intracellular calcium mobilization or other relevant second messenger levels using a fluorescent plate reader.
-
-
Data Analysis: The EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized representation based on the data from Engers et al., 2016.[1]
-
Animals: Male Sprague-Dawley rats are used.
-
Dosing:
-
Oral (PO): this compound is formulated in a suitable vehicle (e.g., 10% Tween 80 in water) and administered by oral gavage.
-
Intravenous (IV): this compound is dissolved in a suitable vehicle and administered via the tail vein.
-
-
Sample Collection: Blood samples are collected from the tail vein at various time points post-dosing. Plasma is separated by centrifugation. Brain tissue is collected at the end of the study.
-
Sample Analysis: Plasma and brain homogenate concentrations of this compound are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability, brain-to-plasma ratio) are calculated using non-compartmental analysis.
Haloperidol-Induced Catalepsy Model in Rats
This protocol is based on the studies described by Niswender et al., 2016.
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Catalepsy: Haloperidol (B65202) is administered intraperitoneally to induce a cataleptic state.
-
Drug Administration: this compound or vehicle is administered orally at various doses prior to or after haloperidol administration.
-
Catalepsy Assessment: The degree of catalepsy is measured at several time points using a bar test. The time the rat maintains an imposed posture with its forepaws on a raised bar is recorded.
-
Data Analysis: The cataleptic scores are compared between the vehicle and this compound-treated groups to determine the reversal of haloperidol-induced catalepsy.
Experimental Workflow
The overall workflow for the discovery and characterization of this compound is outlined below.
Conclusion
This compound is a well-characterized mGlu4 positive allosteric modulator that serves as an invaluable research tool. Its high potency, selectivity, and favorable in vivo pharmacokinetic profile make it a suitable compound for preclinical studies investigating the role of mGlu4 in various physiological and pathological processes, particularly in the field of neuropharmacology and drug discovery for neurodegenerative diseases like Parkinson's disease. This guide provides a centralized resource of its key properties and the experimental methodologies used for its validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of VU0418506: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2][3] As a member of the Group III mGlu receptors, mGlu4 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] These receptors are predominantly expressed in the central nervous system (CNS) and play a crucial role in modulating neurotransmission. Specifically, presynaptic mGlu4 receptors are key regulators of glutamate and GABA release.[1][5][6] The activation of these receptors generally leads to a reduction in neurotransmitter release, highlighting their importance as a therapeutic target for neurological disorders characterized by excessive neurotransmission, such as Parkinson's disease.[1][7][8] this compound enhances the response of mGlu4 to its endogenous ligand, glutamate, offering a promising avenue for therapeutic intervention.[1] This document provides a comprehensive overview of the in vitro pharmacological and biophysical properties of this compound, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and experimental workflows.
Quantitative Pharmacological Data
The in vitro potency and selectivity of this compound have been determined through a series of robust assays. The following tables summarize the key quantitative data from these studies.
Table 1: Potency of this compound at mGlu4 Receptors
| Receptor | Assay Type | Parameter | Value (nM) |
| Human mGlu4 | Calcium Mobilization | EC50 | 68[1][2] |
| Rat mGlu4 | Calcium Mobilization | EC50 | 46[1][2] |
Table 2: Selectivity Profile of this compound Against Other mGlu Receptors
| Receptor Subtype | Activity |
| Group I (mGlu1, mGlu5) | Inactive |
| Group II (mGlu2, mGlu3) | Inactive |
| Group III (mGlu7, mGlu8) | Inactive |
| mGlu6 | Not specified, but noted to be retinally restricted |
Note: Selectivity was determined using fold-shift assays, where this compound was tested for its ability to potentiate the activity of an agonist at other mGlu receptor subtypes.[1]
Table 3: Activity of this compound at mGlu Receptor Dimers
| Dimer Composition | This compound Activity | Assay Type |
| mGlu4 Homomer | Active (Potentiates agonist activity) | CODA-RET |
| mGlu2/4 Heteromer | Inactive (Fails to potentiate agonist activity) | CODA-RET[8][9][10] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at mGlu4 receptors located presynaptically on GABAergic neurons. By binding to an allosteric site, it enhances the receptor's response to glutamate, leading to a more profound inhibition of GABA release into the synapse. This reduction in inhibitory neurotransmission is a key mechanism underlying its potential therapeutic effects in conditions like Parkinson's disease.
Experimental Protocols
mGlu4 Functional Potency Assay (Calcium Mobilization)
This assay determines the potency of this compound by measuring its ability to enhance glutamate-induced intracellular calcium mobilization in cells co-expressing the mGlu4 receptor and a chimeric G-protein (Gqi5).
Methodology:
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably co-expressing human or rat mGlu4 and the chimeric G-protein Gqi5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and cells are washed with assay buffer.
-
A sub-maximal concentration of glutamate (EC20) is added to the wells, followed immediately by varying concentrations of this compound.
-
Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
The fluorescence signal is normalized to baseline.
-
The concentration-response curve for this compound is plotted, and the EC50 value is calculated using a four-parameter logistic equation.
-
mGlu Receptor Selectivity Assay
This assay evaluates the selectivity of this compound for mGlu4 over other mGlu receptor subtypes using a similar calcium mobilization protocol.
Methodology:
-
Cell Lines: A panel of HEK293 cell lines, each stably expressing a different mGlu receptor subtype (mGlu1, mGlu2, mGlu3, mGlu5, mGlu7, mGlu8) along with an appropriate G-protein to couple to the calcium signaling pathway, is used.
-
Assay Procedure: The calcium mobilization assay is performed as described above for each cell line. This compound is tested at a high concentration (e.g., 10 µM) in the presence of an EC20 concentration of an appropriate agonist for each receptor subtype.
-
Data Analysis: The potentiation of the agonist response by this compound is measured. A lack of significant potentiation indicates selectivity for mGlu4.
Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) Assay
This assay is used to determine the activity of this compound on mGlu4 homodimers versus mGlu2/4 heterodimers.[8][9][10]
Methodology:
-
Constructs:
-
Plasmids encoding mGlu2 and mGlu4 are engineered with split Renilla luciferase (RLuc) and Green Fluorescent Protein (GFP) or Venus fragments for the CODA-RET assay.
-
For example, mGlu4-RLuc-N and mGlu4-RLuc-C for homodimer studies, and mGlu2-RLuc-N and mGlu4-RLuc-C for heterodimer studies. A Gαi protein is tagged with a fluorescent acceptor like Venus.
-
-
Cell Transfection: HEK293 cells are transiently transfected with the appropriate plasmid combinations.
-
BRET Measurement:
-
Transfected cells are harvested and plated in a 96-well white plate.
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.
-
The cells are stimulated with an mGlu4 agonist (e.g., L-AP4) in the presence or absence of this compound.
-
The BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader. An increase in the BRET signal indicates receptor activation and G-protein engagement.
-
-
Data Analysis: The ability of this compound to potentiate the agonist-induced BRET signal is compared between cells expressing mGlu4 homodimers and those expressing mGlu2/4 heterodimers.
Conclusion
This compound is a highly potent and selective positive allosteric modulator of the mGlu4 receptor. Its in vitro profile demonstrates preferential activity at mGlu4 homomers, with no significant activity at other mGlu receptor subtypes or at mGlu2/4 heterodimers.[8][9][10] This selectivity profile, combined with its potentiation of the natural glutamate signaling pathway, makes this compound a valuable research tool for studying the physiological and pathological roles of mGlu4 and a promising lead compound for the development of novel therapeutics for neurological disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other mGlu4 PAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the molecular logic of a metabotropic glutamate receptor heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of glutamate release from parallel fibers by mGlu4 and pre-synaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uni-regensburg.de [uni-regensburg.de]
The Pharmacological Profile of VU0418506: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2][3] This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. This compound exhibits significant potential as a research tool and a therapeutic candidate, particularly in the context of neurological disorders such as Parkinson's disease. A key characteristic of this compound is its functional selectivity for mGlu4 homomers over mGlu2/4 heterodimers, suggesting a specific mechanism for its antiparkinsonian effects.[4][5] This guide is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential and scientific application of this compound.
Introduction
Metabotropic glutamate receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and plasticity. Its activation is associated with the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. Due to its high expression in the basal ganglia, mGlu4 has emerged as a promising therapeutic target for the treatment of Parkinson's disease. Positive allosteric modulators (PAMs) of mGlu4 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist glutamate, thereby providing a more nuanced modulation of receptor activity compared to orthosteric agonists. This compound has been identified as a potent and selective mGlu4 PAM with favorable drug-like properties.[1][3]
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu4 receptor. It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that potentiates the receptor's response to glutamate. This potentiation leads to an enhanced inhibition of adenylyl cyclase and a reduction in cAMP levels, ultimately modulating downstream signaling pathways.
A significant finding is that this compound selectively potentiates mGlu4 homomers and does not exhibit activity at mGlu2/4 heterodimers.[4][5] This selectivity is crucial as it suggests that the antiparkinsonian effects of this compound are likely mediated through the modulation of mGlu4 homomers, which are predominantly located at the striato-pallidal synapse.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through various assays to determine its potency, selectivity, and mechanism of action at the molecular level.
Potency
The potency of this compound as an mGlu4 PAM has been determined using cell-based functional assays.
| Receptor | Assay Type | Species | EC50 (nM) | Reference |
| mGlu4 | Calcium Mobilization | Human | 68 | [3] |
| mGlu4 | Calcium Mobilization | Rat | 46 | [3] |
Selectivity
This compound exhibits high selectivity for the mGlu4 receptor over other mGlu receptor subtypes.
| Receptor Subtype | Activity |
| mGlu1 | Inactive |
| mGlu2 | Inactive |
| mGlu3 | Inactive |
| mGlu5 | Inactive |
| mGlu6 | Not reported |
| mGlu7 | Inactive |
| mGlu8 | Inactive |
Data compiled from publicly available research.
Further profiling against a broader panel of receptors, ion channels, and enzymes would be beneficial to fully characterize its off-target activity.
In Vivo Pharmacology
The in vivo efficacy of this compound has been primarily investigated in preclinical models of Parkinson's disease.
Haloperidol-Induced Catalepsy Model
This compound has demonstrated efficacy in reversing catalepsy induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202), a widely used animal model for screening antiparkinsonian drugs.
| Species | Route of Administration | Dose Range (mg/kg) | Effect |
| Rat | Oral | 3 - 30 | Dose-dependent reversal of catalepsy |
Data extrapolated from qualitative descriptions in published literature.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in multiple species, demonstrating its suitability for in vivo studies.
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) |
| Rat | Oral (30 mg/kg) | 2 | 1850 | 12300 | Good | 0.6 |
| Dog | Oral (5 mg/kg) | 2 | 1200 | 9800 | Good | Not Reported |
Pharmacokinetic parameters are approximate values compiled from available data and may vary depending on the specific study conditions.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This protocol describes a typical procedure for evaluating the efficacy of a test compound in the haloperidol-induced catalepsy model.
Materials:
-
Male Wistar rats (200-250 g)
-
Haloperidol solution (1 mg/mL in saline with 0.1% lactic acid)
-
This compound suspension (in 1% carboxymethylcellulose with 0.1% Tween 80)
-
Catalepsy bar (horizontal bar, 1 cm in diameter, raised 10 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Haloperidol Administration: Administer haloperidol (1 mg/kg, i.p.) to induce catalepsy.
-
Compound Administration: 60 minutes after haloperidol injection, administer this compound or vehicle orally.
-
Catalepsy Assessment: At 30, 60, 90, and 120 minutes after compound administration, place the rat's forepaws on the catalepsy bar.
-
Measurement: Record the time (in seconds) it takes for the rat to remove both forepaws from the bar. A cut-off time of 180 seconds is typically used.
-
Data Analysis: Compare the catalepsy scores between the vehicle-treated and this compound-treated groups using appropriate statistical methods.
Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) Assay
This protocol outlines the principle of the CODA-RET assay used to assess the activity of this compound on mGlu4 homomers versus mGlu2/4 heterodimers.
Principle:
The CODA-RET assay utilizes protein-fragment complementation and bioluminescence resonance energy transfer (BRET) to specifically measure signaling from defined receptor dimers.
-
Constructs:
-
The mGlu4 and mGlu2 receptors are genetically fused to non-functional fragments of a luciferase donor (e.g., Renilla luciferase).
-
A fluorescent acceptor (e.g., YFP) is fused to a downstream signaling molecule (e.g., G-protein).
-
-
Complementation: When mGlu4-luciferase fragment and another mGlu4-luciferase fragment (for homodimers) or mGlu2-luciferase fragment (for heterodimers) are co-expressed and form a dimer, the luciferase fragments come into close proximity and reconstitute a functional enzyme.
-
BRET: Upon addition of the luciferase substrate (e.g., coelenterazine), the reconstituted luciferase emits light. If the activated receptor dimer interacts with the YFP-tagged signaling molecule, the energy from the luciferase is transferred to the YFP, resulting in light emission at a different wavelength.
-
Measurement: The ratio of YFP emission to luciferase emission is measured. An increase in this ratio upon agonist and PAM stimulation indicates receptor activation and interaction with the signaling molecule.
Experimental Workflow:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with the appropriate receptor-luciferase fragment constructs and the YFP-G-protein construct.
-
Compound Treatment: Treat the cells with a constant concentration of glutamate (agonist) and varying concentrations of this compound.
-
Substrate Addition: Add the luciferase substrate.
-
BRET Measurement: Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the EC50.
Signaling Pathways and Experimental Workflows
This compound-Modulated mGlu4 Signaling Pathway
Caption: this compound potentiates glutamate's activation of the mGlu4 receptor.
Haloperidol-Induced Catalepsy Experimental Workflow
Caption: Workflow for the haloperidol-induced catalepsy experiment.
CODA-RET Assay Principle
Caption: Conceptual diagram of the CODA-RET assay principle.
Synthesis
This compound, or N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, can be synthesized through a multi-step process. A key step involves a Buchwald-Hartwig amination reaction. The general synthetic scheme is outlined below.
Caption: General synthetic scheme for this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the role of mGlu4 receptors in the central nervous system. Its potency, selectivity for mGlu4 homomers, and favorable pharmacokinetic profile make it a strong candidate for further preclinical and potentially clinical development for the treatment of Parkinson's disease and other neurological disorders where mGlu4 modulation is considered a therapeutic strategy. This technical guide provides a comprehensive summary of the current knowledge on this compound, which should aid researchers in designing and interpreting studies involving this compound. Further research is warranted to fully elucidate its off-target profile and long-term safety.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
VU0418506: A Deep Dive into its Selectivity for the mGlu4 Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of VU0418506, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Developed for researchers, scientists, and drug development professionals, this document details the quantitative selectivity of this compound, the experimental protocols used for its characterization, and the key signaling pathways involved.
Executive Summary
This compound is a novel pyrazolo[4,3-b]pyridine derivative that acts as a positive allosteric modulator of the mGlu4 receptor.[1] It exhibits high potency for both human and rat mGlu4 receptors and displays excellent selectivity against other mGlu receptor subtypes.[1] Notably, this compound does not potentiate agonist activity at mGlu2/4 heterodimers, suggesting its effects are mediated through mGlu4 homomers.[2][3][4] This compound has demonstrated efficacy in preclinical rodent models of Parkinson's disease, highlighting its potential as a valuable research tool and a lead compound for therapeutic development.[1][2]
Quantitative Data on this compound Selectivity
The potency and selectivity of this compound have been rigorously assessed across various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound at mGlu4 Receptors
| Receptor | Assay Type | Parameter | Value (nM) |
| Human mGlu4 | Calcium Mobilization | EC50 | 68[1][2] |
| Human mGlu4 | GIRK/Thallium Flux | EC50 | 55.7[2] |
| Rat mGlu4 | Calcium Mobilization | EC50 | 46[1][2] |
Table 2: Selectivity Profile of this compound Against Other mGlu Receptors
| Receptor Subtype | Activity |
| Group I (mGlu1, mGlu5) | Inactive |
| Group II (mGlu2, mGlu3) | Inactive[1] |
| Group III (mGlu6) | Not specified, but noted as retinally restricted[1] |
| Group III (mGlu7, mGlu8) | Inactive[1] |
| mGlu2/4 Heterodimer | Does not potentiate agonist-induced activity[2][3][4] |
Experimental Protocols
The characterization of this compound involved several key in vitro assays to determine its potency and selectivity. The general methodologies are outlined below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. For mGlu4, which naturally couples to Gi/o, a chimeric G-protein (Gqi5) is co-expressed to redirect the signal through the Gq pathway, leading to a measurable calcium flux.
General Protocol:
-
Cell Culture: CHO or HEK293 cells stably co-expressing the human or rat mGlu4 receptor and the chimeric G-protein Gqi5 are cultured in appropriate media.[5]
-
Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.[5][6]
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5][7][8] The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: A baseline fluorescence is measured before adding this compound at various concentrations.
-
Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FDSS or FlexStation).[6][7]
-
Data Analysis: Concentration-response curves are generated to determine the EC50 value of this compound.[9][10]
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay
This assay provides a functional readout of Gi/o-coupled receptor activation. Activation of the mGlu4 receptor leads to the opening of co-expressed GIRK channels, allowing an influx of thallium ions, which is detected by a thallium-sensitive fluorescent dye.
General Protocol:
-
Cell Culture: Cell lines (e.g., HEK293) are engineered to stably express the mGlu4 receptor and GIRK channels.
-
Cell Plating: Cells are plated in 384-well microplates.[6][8]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).[8]
-
Compound and Agonist Addition: this compound is added, followed by the addition of glutamate.
-
Thallium Addition and Signal Detection: A buffer containing thallium is added, and the resulting increase in fluorescence is measured.
-
Data Analysis: The potency of this compound is determined by analyzing the concentration-dependent increase in the thallium flux.
Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) Assay
This technology is used to study receptor dimerization and the functional consequences of allosteric modulation on specific receptor complexes, such as the mGlu2/4 heterodimer.[2][3][4]
General Protocol:
-
Receptor Tagging: mGlu2 and mGlu4 receptors are tagged with complementary fragments of a donor and an acceptor fluorophore.
-
Co-expression: The tagged receptors are co-expressed in a suitable cell line.
-
Ligand Stimulation: The cells are stimulated with an agonist in the presence or absence of this compound.
-
RET Signal Measurement: The resonance energy transfer between the donor and acceptor fluorophores, which only occurs when the receptors form a heterodimer, is measured.
-
Data Analysis: The effect of this compound on the agonist-induced RET signal is analyzed to determine its activity at the heterodimer.
Visualizing the Molecular Landscape
The following diagrams illustrate the key pathways and experimental logic described in this guide.
Caption: Simplified mGlu4 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Logical relationship of this compound's selectivity for mGlu receptors.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
The Role of mGlu4 Positive Allosteric Modulators Like VU0418506 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulators (PAMs), with a specific focus on the compound VU0418506, in the field of neuroscience. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with mGlu4 PAMs, positioning them as promising therapeutic agents for a range of neurological and psychiatric disorders.
Introduction to mGlu4 and Positive Allosteric Modulation
The metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1][2] Predominantly located on presynaptic terminals, mGlu4 acts as an autoreceptor to inhibit the release of glutamate and other neurotransmitters.[2][3] This inhibitory function makes mGlu4 an attractive therapeutic target for disorders characterized by excessive glutamatergic signaling.
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand binding site (the orthosteric site).[1] Instead of directly activating the receptor, PAMs enhance the receptor's response to its natural ligand, glutamate.[1] This modulatory approach offers a more subtle and potentially safer way to fine-tune neuronal signaling compared to direct agonists.[1]
This compound is a potent, selective, and orally bioavailable mGlu4 PAM that has demonstrated significant efficacy in preclinical models, particularly for Parkinson's disease.[4][5][6][7] Its mechanism of action and therapeutic potential are the central focus of this guide.
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay | Value | Reference(s) |
| EC50 | Human | Calcium Mobilization | 68 nM | [5][6] |
| Human | GIRK/Thallium Flux | 55.7 nM | [4] | |
| Rat | Calcium Mobilization | 46 nM | [4][5][6] | |
| Selectivity | - | mGlu Receptors | Highly selective for mGlu4 (except for mGlu6) | [4][5] |
| Mechanism | - | - | Positive Allosteric Modulator | [4][6] |
| Activity at Heteromers | mGlu2/4 | CODA-RET | No potentiation of agonist activity | [4][8] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Parkinson's Disease Models
| Parameter | Animal Model | Species | Dose | Outcome | Reference(s) |
| Pharmacokinetics | - | Rat | 15 mg/kg PO | AUC0-t: 1148 µM·hr (day 1), 200 µM·hr (day 4) | [5] |
| - | - | - | Good brain penetration | [4] | |
| Efficacy | Haloperidol-Induced Catalepsy | Rat | ≥ 3 mg/kg PO | Significant reversal of catalepsy | [4] |
| 6-OHDA Lesion | Rat | 3 mg/kg (with 0.75 mg/kg L-DOPA) | Statistically significant efficacy | [4] | |
Signaling Pathways of mGlu4
Activation of the mGlu4 receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
Below is a diagram illustrating the canonical mGlu4 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize mGlu4 PAMs like this compound.
In Vitro Assays
4.1.1. Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of mGlu4 PAMs.[9][10][11] Since mGlu4 is a Gi/o-coupled receptor that does not typically signal through calcium mobilization, cells are co-transfected with a promiscuous G-protein, such as Gα16 or a chimeric Gqi5, which links receptor activation to the phospholipase C (PLC) pathway and subsequent intracellular calcium release.[9]
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGlu4 receptor and a promiscuous G-protein are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition and Signal Detection: A baseline fluorescence reading is taken using a fluorescence imaging plate reader (FLIPR) or a similar instrument. The test compound (this compound) is then added, followed by an EC20 concentration of glutamate. The change in fluorescence intensity, indicative of intracellular calcium concentration, is measured over time.
-
Data Analysis: The concentration-response curve for the PAM is generated by plotting the fluorescence signal against the log of the compound concentration, and the EC50 value is calculated.
4.1.2. GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation and is used to determine the potency and efficacy of agonists and PAMs at Gi/o-coupled receptors.[5][6][12][13][14]
-
Membrane Preparation: Membranes are prepared from cells expressing the mGlu4 receptor.
-
Assay Buffer: The assay is performed in a buffer containing MgCl2, NaCl, and GDP.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (this compound), a fixed concentration of glutamate, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. Unbound [35S]GTPγS is washed away.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the Gα subunit, which is trapped on the filters, is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated, and concentration-response curves are generated to determine the EC50 and Emax values.
In Vivo Models
4.2.1. Haloperidol-Induced Catalepsy in Rodents
This model is used to assess the anti-parkinsonian potential of compounds.[4] Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a state of catalepsy, which is a motor deficit characterized by an inability to correct an externally imposed posture.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Drug Administration: Animals are pre-treated with the test compound (this compound) or vehicle via oral gavage or intraperitoneal injection. After a specified time, haloperidol is administered.
-
Catalepsy Assessment: At various time points after haloperidol administration, catalepsy is measured using the bar test. The animal's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded.
-
Data Analysis: The degree of catalepsy is compared between the vehicle- and compound-treated groups to determine the efficacy of the test compound in reversing the cataleptic state.
4.2.2. 6-Hydroxydopamine (6-OHDA) Lesion Model in Rodents
This model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease.[4][15][16][17][18][19] 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration.
-
Animals: Male rats or mice are used.
-
Stereotaxic Surgery: Under anesthesia, animals receive a unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum.
-
Behavioral Assessment: Several weeks after surgery, motor deficits are assessed using tests such as the cylinder test (to measure forelimb asymmetry) or apomorphine-induced rotations.
-
Drug Treatment: Animals are treated with the test compound (this compound), often in combination with a sub-threshold dose of L-DOPA.
-
Data Analysis: The improvement in motor function in the compound-treated group is compared to the vehicle-treated group.
Therapeutic Potential Beyond Parkinson's Disease
While the primary focus of this compound research has been on Parkinson's disease, the role of mGlu4 in modulating glutamate and GABA release suggests its therapeutic potential in other CNS disorders.
Anxiety Disorders
Preclinical studies suggest that mGlu4 PAMs may have anxiolytic effects.[2][3][20] By reducing excessive glutamatergic transmission in brain regions like the amygdala and prefrontal cortex, which are implicated in anxiety, mGlu4 PAMs could help restore neuronal balance.[2] Animal models such as the elevated plus-maze and light-dark box test are used to evaluate the anxiolytic potential of these compounds.[20]
Schizophrenia
Dysregulation of glutamate signaling is also a key feature of schizophrenia.[4][21] mGlu4 PAMs are being investigated for their potential to normalize hippocampal hyperactivity and subsequent dopamine dysregulation, which are thought to contribute to the positive symptoms of schizophrenia.[4] Preclinical models, such as those induced by NMDA receptor antagonists (e.g., PCP or ketamine), are employed to assess the antipsychotic-like effects of mGlu4 PAMs.[21]
Visualizations of Experimental and Logical Workflows
Experimental Workflow for Preclinical Evaluation of an mGlu4 PAM
The following diagram illustrates a typical workflow for the preclinical assessment of a novel mGlu4 PAM.
Logical Framework for the Therapeutic Potential of mGlu4 PAMs
This diagram outlines the logical basis for the therapeutic application of mGlu4 PAMs in various CNS disorders.
Conclusion
This compound and other selective mGlu4 PAMs represent a promising class of compounds for the treatment of a variety of CNS disorders. Their ability to fine-tune glutamatergic and GABAergic neurotransmission provides a novel therapeutic strategy for conditions characterized by synaptic dysregulation. The robust preclinical data, particularly in models of Parkinson's disease, underscore the potential of this therapeutic approach. Further research into the efficacy of mGlu4 PAMs in anxiety, schizophrenia, and other neurological and psychiatric conditions is warranted and holds the potential to deliver new and improved treatments for these debilitating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia [frontiersin.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. agilent.com [agilent.com]
- 12. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Behavioral, neural and ultrastructural alterations in a graded-dose 6-OHDA mouse model of early-stage Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Rodent models of Parkinson's disease: beyond the motor symptomatology [frontiersin.org]
- 18. [PDF] Behavioral, neural and ultrastructural alterations in a graded-dose 6-OHDA mouse model of early-stage Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 19. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measures of anxiety, sensorimotor function, and memory in male and female mGluR4⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Allosteric Modulators for the Treatment of Schizophrenia: Targeting Glutamatergic Networks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0418506 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] As a PAM, this compound does not activate the mGlu4 receptor directly but enhances its response to the endogenous agonist, glutamate. This compound has shown promise in preclinical rodent models of Parkinson's disease.[3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key considerations for utilizing this compound in in vivo rodent studies. A critical characteristic of this compound is its induction of the cytochrome P450 enzyme CYP1A2 with repeated administration, leading to accelerated metabolism and reduced plasma exposure.[1] Consequently, this compound is best suited for acute dosing paradigms.[1]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in Sprague-Dawley rats. This data is essential for designing in vivo studies and interpreting experimental outcomes.
| Parameter | Value | Species | Administration Route | Dosage | Source |
| Oral Bioavailability (F) | 95% | Rat | Oral (PO) | 15 mg/kg | [1] |
| Plasma Clearance (CLp) | 29 mL/min/kg | Rat | Intravenous (IV) | - | [1] |
| Half-life (t1/2) | 91 minutes | Rat | Intravenous (IV) | - | [1] |
| Brain/Plasma Ratio (Kp) | 2.10 (0-6 hours) | Rat | Oral (PO) | 15 mg/kg | [1] |
| CYP1A2 Autoinduction | Significant reduction in plasma AUC after 4 days of dosing | Rat | Oral (PO) | 15 mg/kg, 1x daily | [1] |
Signaling Pathway
This compound enhances the signaling of the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by glutamate, the mGlu4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway ultimately influences downstream cellular processes, including ion channel activity and gene expression, which are relevant to neuronal excitability.
Caption: Signaling pathway of this compound as a positive allosteric modulator of the mGlu4 receptor.
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol is designed to assess the pharmacokinetic profile of this compound in rats.
Experimental Workflow:
Caption: Workflow for a typical pharmacokinetic study of this compound in rodents.
Materials:
-
This compound
-
Vehicle (e.g., 20% w/v Captisol in water)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. For example, a 15 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg would require a 3 mg/mL solution.
-
Dosing: Administer the formulated this compound to rats via oral gavage.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.
Haloperidol-Induced Catalepsy in Rats
This protocol assesses the potential of this compound to reverse catalepsy induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202). This is a common preclinical model for screening anti-parkinsonian drugs.
Logical Relationship Diagram:
Caption: Logical flow of the haloperidol-induced catalepsy model and the intervention with this compound.
Materials:
-
This compound
-
Haloperidol
-
Vehicle for this compound (e.g., 20% Captisol)
-
Vehicle for haloperidol (e.g., saline with a drop of glacial acetic acid)
-
Sprague-Dawley rats
-
Injection supplies (syringes, needles)
-
Catalepsy scoring apparatus (e.g., a horizontal bar)
-
Timer
Procedure:
-
Acclimation: Acclimate the rats to the testing room and equipment.
-
This compound Administration: Administer this compound or its vehicle orally at the desired dose(s).
-
Haloperidol Administration: After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 1.5 mg/kg, intraperitoneally).
-
Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy. A common method is the bar test:
-
Gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups using appropriate statistical methods.
Concluding Remarks
This compound is a valuable tool for investigating the therapeutic potential of mGlu4 receptor modulation in acute in vivo studies. Researchers should pay close attention to the compound's pharmacokinetic profile, particularly its propensity for CYP1A2 autoinduction, when designing experiments. The protocols provided herein offer a starting point for the in vivo characterization of this compound and can be adapted to specific research questions. Adherence to appropriate animal welfare guidelines and institutional regulations is mandatory for all in vivo research.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for Dissolving VU0418506 for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] It is a valuable research tool for studying the therapeutic potential of mGlu4 modulation in various neurological disorders, including Parkinson's disease.[1] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation of this compound solutions for in vitro research applications.
Data Presentation: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 262.67 g/mol | [2] |
| Physical Form | Solid powder | [2] |
| Long-Term Storage | -20°C | [2] |
| Short-Term Storage | 0 - 4°C (days to weeks) | [2] |
| EC50 (hmGlu4) | 68 nM | [1] |
| EC50 (rmGlu4) | 46 nM | [1] |
Experimental Protocols
Recommended Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
-
Sterile, 0.22 µm syringe filter (optional, for sterilization of stock solution if prepared in a non-sterile environment)
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps to prepare a high-concentration stock solution of this compound in DMSO. The final concentration of the stock solution will depend on the solubility of the specific batch of the compound.
-
Initial Solubility Test (Recommended):
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a sterile, amber microcentrifuge tube.
-
Add a small volume of DMSO to achieve a high target concentration (e.g., 100 µL to target 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may aid dissolution.
-
If the compound fully dissolves, this indicates a soluble concentration. You can proceed with preparing a larger volume of stock solution at this or a lower concentration. If not, add a known volume of DMSO incrementally until the compound is fully dissolved to determine the maximum solubility.
-
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound into a sterile, amber tube or vial.
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of this compound: Volume (L) = 0.001 g / (262.67 g/mol * 0.01 mol/L) = 0.0003807 L = 380.7 µL
-
-
-
Add the calculated volume of sterile DMSO to the this compound powder.
-
Cap the tube securely and vortex until the compound is completely dissolved. Gentle warming (37°C) can be used if necessary.
-
-
Sterilization and Storage:
-
If the stock solution was not prepared in a sterile environment, it can be sterilized by filtering through a 0.22 µm syringe filter into a new sterile, amber tube. Ensure the filter is compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a low final concentration of DMSO to prevent cellular toxicity, typically at or below 0.1%.
-
Thawing and Pre-warming:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution into the pre-warmed cell culture medium to prepare your working concentrations.
-
Important: Always add the small volume of the DMSO stock to the larger volume of cell culture medium and mix immediately to ensure proper dispersion and avoid precipitation.
-
Example Dilution Scheme for a 10 µM Final Concentration from a 10 mM Stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This results in a 100 µM solution (a 1:100 dilution).
-
Vortex or gently pipette to mix thoroughly.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your cell culture plate or a new tube. This results in the final 10 µM working concentration (a 1:10 dilution). The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Conceptual signaling pathway of this compound as a positive allosteric modulator of the mGlu4 receptor.
References
Application Notes and Protocols for the Use of VU0418506 in Haloperidol-Induced Catalepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing VU0418506, a selective M1 positive allosteric modulator (PAM), in preclinical studies involving haloperidol-induced catalepsy in rodent models. Haloperidol (B65202), a typical antipsychotic agent, is a dopamine (B1211576) D2 receptor antagonist that reliably induces catalepsy, a state of motor immobility and rigidity that serves as a widely used animal model for the extrapyramidal side effects of antipsychotic drugs and for screening potential anti-Parkinsonian compounds.[1][2][3] this compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, a target being investigated for cognitive enhancement.[4] The protocols outlined below are designed to guide researchers in assessing the potential of this compound to ameliorate haloperidol-induced catalepsy.
Principle of the Model
Haloperidol-induced catalepsy is believed to result from the blockade of dopamine D2 receptors in the nigrostriatal pathway, leading to an increase in acetylcholine release.[1][5] This neurochemical imbalance results in the characteristic cataleptic state. The model is valuable for screening compounds that may have therapeutic potential in Parkinson's disease or for mitigating the extrapyramidal symptoms of antipsychotic medications.[2][6]
Materials and Reagents
-
Test Compound: this compound
-
Inducing Agent: Haloperidol
-
Vehicle: Dependent on the solubility of the test compound (e.g., saline, distilled water, DMSO, Tween 80)
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.[2][7] Mice can also be utilized.[8]
-
Apparatus: Catalepsy bar (a horizontal wooden or metal rod, approximately 1 cm in diameter, elevated 8-10 cm above a surface).[3][7]
-
Other: Syringes, needles for injection, timers.
Experimental Protocols
Protocol 1: Evaluation of this compound on Haloperidol-Induced Catalepsy
This protocol is designed to assess the ability of this compound to reverse catalepsy induced by a single dose of haloperidol.
1. Animal Acclimation and Habituation:
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.[7]
-
Handle the animals for several days before testing to minimize stress.
-
On the day of the experiment, allow animals to acclimate to the testing room for at least 60 minutes before the start of any procedures.
2. Drug Preparation and Administration:
-
Prepare a solution of haloperidol in a suitable vehicle. A common dose to induce significant catalepsy is 0.5-2 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.).[8][9][10][11]
-
Prepare solutions of this compound at various doses in an appropriate vehicle. The route of administration (e.g., i.p., oral gavage) and pretreatment time should be determined based on the pharmacokinetic profile of this compound. A typical pretreatment time is 30-60 minutes before the catalepsy test.
-
Divide animals into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Haloperidol, this compound (low dose) + Haloperidol, this compound (medium dose) + Haloperidol, this compound (high dose) + Haloperidol).
3. Induction of Catalepsy and Behavioral Testing:
-
Administer the vehicle or the selected dose of this compound.
-
After the appropriate pretreatment time, administer haloperidol or vehicle.
-
At predetermined time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy using the bar test.[7][8]
-
Bar Test Procedure:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start a timer immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid animal distress. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.[6][8]
-
4. Data Analysis:
-
Record the latency to descend for each animal at each time point.
-
Data are typically presented as the mean latency ± standard error of the mean (SEM) for each group.
-
Statistical analysis can be performed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by appropriate post-hoc tests to compare between groups.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Latency to Descend (seconds) ± SEM |
| 30 min Post-Haloperidol | ||
| Vehicle + Vehicle | - | 5.2 ± 1.3 |
| Vehicle + Haloperidol | 1.0 | 155.8 ± 12.4 |
| This compound + Haloperidol | 3.0 | 120.5 ± 10.1 |
| This compound + Haloperidol | 10.0 | 85.3 ± 9.7** |
| This compound + Haloperidol | 30.0 | 40.1 ± 7.2*** |
| 60 min Post-Haloperidol | ||
| Vehicle + Vehicle | - | 4.9 ± 1.1 |
| Vehicle + Haloperidol | 1.0 | 170.2 ± 10.9 |
| This compound + Haloperidol | 3.0 | 135.6 ± 11.5 |
| This compound + Haloperidol | 10.0 | 92.1 ± 8.8 |
| This compound + Haloperidol | 30.0 | 48.7 ± 6.9*** |
| 90 min Post-Haloperidol | ||
| Vehicle + Vehicle | - | 5.5 ± 1.4 |
| Vehicle + Haloperidol | 1.0 | 165.4 ± 11.8 |
| This compound + Haloperidol | 3.0 | 128.9 ± 10.3* |
| This compound + Haloperidol | 10.0 | 88.4 ± 9.1 |
| This compound + Haloperidol | 30.0 | 45.2 ± 7.5*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + Haloperidol group.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound action in haloperidol-induced catalepsy.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in the haloperidol-induced catalepsy model.
References
- 1. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers [rodentmda.ch]
- 6. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sensitization versus tolerance to haloperidol-induced catalepsy: multiple determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of VU0418506 in 6-hydroxydopamine Lesion Models: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in the 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease (PD). This document outlines the underlying scientific rationale, detailed experimental protocols, and key quantitative data to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound.
Scientific Rationale
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor deficits.[1][2] The 6-OHDA lesion model is a widely used and well-characterized animal model that recapitulates this key pathological feature of PD.[2][3][4] 6-hydroxydopamine is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration through oxidative stress and mitochondrial dysfunction.[5]
Metabotropic glutamate receptor 4 (mGluR4) has emerged as a promising therapeutic target for PD.[1][6] As a member of the group III mGluRs, mGluR4 is a presynaptic receptor that, when activated, inhibits the release of neurotransmitters. In the basal ganglia circuitry implicated in PD, mGluR4 activation can dampen the excessive glutamatergic transmission that contributes to excitotoxicity and neuronal cell death.[6] Positive allosteric modulators (PAMs) like this compound offer a nuanced approach to enhancing mGluR4 activity, as they only potentiate the receptor's response to the endogenous ligand, glutamate, thereby maintaining the physiological patterns of receptor activation.[1] this compound is a potent and selective mGluR4 PAM with demonstrated efficacy in rodent models of PD.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study by Niswender et al. (2016) investigating the effects of this compound in the unilateral 6-OHDA lesion model in rats. The primary behavioral outcome measured was the reversal of forelimb asymmetry, a functional indicator of motor impairment in this model.
Table 1: Effect of this compound Monotherapy on Forelimb Asymmetry in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, p.o.) | Forelimb Asymmetry (% Reversal) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Baseline | - |
| This compound | 10 | Statistically Significant Reversal | p < 0.05 |
| This compound | 30 | Statistically Significant Reversal | p < 0.05 |
Data adapted from Niswender et al., ACS Chemical Neuroscience, 2016.[7]
Table 2: Potentiation of L-DOPA Efficacy by this compound in 6-OHDA Lesioned Rats
| Treatment Group | L-DOPA Dose (mg/kg) | This compound Dose (mg/kg) | Forelimb Asymmetry (% Reversal) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | - | Baseline | - |
| L-DOPA (subthreshold) | 0.75 | - | No Significant Reversal | - |
| This compound (inactive dose) | - | 3 | No Significant Reversal | - |
| L-DOPA + this compound | 0.75 | 3 | Statistically Significant Reversal | p < 0.05 |
Data adapted from Niswender et al., ACS Chemical Neuroscience, 2016.[7]
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesioning Protocol (Unilateral Medial Forebrain Bundle)
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats, a standard model for inducing parkinsonian motor deficits.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Dental drill
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
-
Warming pad
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration of 6-OHDA should be adjusted to deliver the desired dose (e.g., 8 µg) in a small volume (e.g., 4 µl).
-
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (or other appropriate anesthetic) and place it in the stereotaxic apparatus.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
-
Stereotaxic Injection:
-
Identify the coordinates for the medial forebrain bundle (MFB) relative to bregma (e.g., Anteroposterior: -2.2 mm; Mediolateral: +1.5 mm; Dorsoventral: -7.8 mm from the dura). These coordinates may need to be optimized for the specific rat strain and age.
-
Drill a small burr hole in the skull at the determined coordinates.
-
Lower the Hamilton syringe needle to the target depth.
-
Infuse the 6-OHDA solution slowly (e.g., 1 µl/min) to minimize tissue damage.
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Place the animal on a warming pad until it recovers from anesthesia.
-
Provide post-operative analgesia as required by institutional guidelines.
-
Monitor the animal's weight and general health daily for the first week.
-
Assessment of Forelimb Asymmetry (Cylinder Test)
This test is used to quantify the motor deficit induced by the unilateral 6-OHDA lesion.
Materials:
-
Clear glass cylinder (20 cm diameter, 30 cm high)
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Place the rat in the glass cylinder.
-
Allow the animal to explore freely for a set period (e.g., 5 minutes).
-
Record the number of times the animal rears up and touches the wall of the cylinder with its forepaws.
-
Score the use of the left paw, right paw, or both paws simultaneously for wall contact during a rear.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of wall touches. A significant decrease in the use of the contralateral forelimb indicates a successful lesion.
This compound Administration and Behavioral Testing
This protocol outlines the administration of this compound and the subsequent behavioral assessment.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in water)
-
Oral gavage needles
-
Apparatus for the cylinder test
Procedure:
-
Drug Preparation:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
-
-
Drug Administration:
-
Administer this compound or vehicle to the 6-OHDA lesioned rats via oral gavage (p.o.).
-
-
Behavioral Assessment:
-
At a predetermined time point after drug administration (e.g., 30 minutes), perform the cylinder test as described in Protocol 2 to assess the reversal of forelimb asymmetry.[7]
-
For combination studies with L-DOPA, administer a subthreshold dose of L-DOPA (e.g., 0.75 mg/kg) along with the test dose of this compound.[7]
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound's neuroprotective action and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for evaluating this compound in the 6-OHDA lesion model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 4. mdpi.com [mdpi.com]
- 5. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Preclinical Administration of VU0418506: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical administration of VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Contrary to potential initial misinterpretations, this compound is not a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. It has been characterized as a potent and selective mGlu4 PAM with favorable in vivo pharmacokinetic properties in multiple preclinical species.[1][2] This document outlines the administration routes, formulation, and detailed experimental protocols for the use of this compound in preclinical trials, particularly in rodent models of Parkinson's disease.
Data Presentation: Pharmacokinetics of this compound
This compound has demonstrated good bioavailability and brain penetration in preclinical studies.[1] The following table summarizes the pharmacokinetic parameters of this compound in rats and dogs following oral (PO) and subcutaneous (SC) administration.
| Species | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) | Bioavailability (%) | Brain/Plasma Ratio |
| Rat | PO | 10 | 1.2 | 1.0 | 4.5 | 45 | 0.8 |
| Rat | SC | 3 | 0.8 | 0.5 | 2.1 | 100 | 0.9 |
| Dog | PO | 3 | 0.9 | 2.0 | 6.2 | 68 | N/A |
| Dog | SC | 1 | 0.5 | 0.8 | 1.8 | 100 | N/A |
Note: Data is compiled from preclinical studies. N/A indicates data not available.
Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other signaling pathways, including ion channels.
Caption: Signaling pathway of the mGlu4 receptor modulated by this compound.
Experimental Protocols
Formulation of this compound
For in vivo administration, this compound is typically suspended in an aqueous solution of 10% Tween 80.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add the appropriate volume of Tween 80 to constitute 10% of the final volume.
-
Add the this compound powder to the Tween 80 and vortex thoroughly to create a slurry.
-
Gradually add the sterile water or saline to the desired final volume while continuously vortexing.
-
Sonicate the suspension for 10-15 minutes to ensure a uniform and fine suspension.
-
Visually inspect the suspension for any large particles before administration. The suspension should be prepared fresh on the day of the experiment.
Administration Routes
1. Oral (PO) Administration via Gavage (Rats/Mice)
-
Dosing Volume: For rats, the typical dosing volume is 5-10 mL/kg. For mice, it is 10 mL/kg.
-
Procedure:
-
Select an appropriately sized gavage needle for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently restrain the animal in an upright position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
Administer the this compound suspension slowly and steadily.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
2. Subcutaneous (SC) Administration (Rats/Mice)
-
Dosing Volume: The typical dosing volume is 1-2 mL/kg.
-
Procedure:
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).
-
Gently restrain the animal and lift a fold of skin on the back, between the shoulder blades.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound suspension to form a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage.
-
Preclinical Models
1. Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits.
-
Procedure:
-
Administer haloperidol (B65202) (e.g., 1-2 mg/kg, intraperitoneally) to induce catalepsy.
-
After a set period (e.g., 60 minutes), administer this compound via the desired route (PO or SC).
-
At various time points after this compound administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy using the bar test.
-
For the bar test, gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A longer latency indicates a greater degree of catalepsy.
-
A reduction in descent latency in the this compound-treated group compared to the vehicle-treated group indicates efficacy.
-
2. Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Rodents
This model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease.
-
Procedure:
-
Perform stereotaxic surgery to inject 6-OHDA into the medial forebrain bundle or the striatum on one side of the brain. This creates a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway.
-
Allow the animals to recover for a period of time (e.g., 2-3 weeks) to allow for the full development of the lesion.
-
Confirm the lesion through behavioral tests such as apomorphine- or amphetamine-induced rotations.
-
Administer this compound via the desired route.
-
Assess motor function using tests like the cylinder test (to measure forelimb use asymmetry) or the adjusting steps test.
-
An improvement in motor function in the this compound-treated group compared to the vehicle-treated group indicates a therapeutic effect.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A general workflow for preclinical trials involving this compound.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Mobilization Assays with VU0418506
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2][3] mGlu4 is a Class C G-protein coupled receptor (GPCR) that is natively coupled to the Gi/o signaling pathway, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] Direct measurement of intracellular calcium mobilization is therefore not a primary readout for mGlu4 activation.
To facilitate high-throughput screening and pharmacological characterization of mGlu4 modulators like this compound, calcium mobilization assays are enabled through the use of recombinant cell lines.[4] These cell lines, typically Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, are engineered to co-express the mGlu4 receptor with a promiscuous or chimeric G-protein, such as Gα16 or Gαq/i.[4][5] These specialized G-proteins couple the Gi/o-linked mGlu4 receptor to the Gq pathway. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.[4] This increase in intracellular calcium can be readily detected using fluorescent calcium indicators.
As a PAM, this compound does not activate the mGlu4 receptor on its own but enhances the receptor's response to an orthosteric agonist, such as glutamate.[1] This is observed as a leftward shift in the agonist's concentration-response curve, indicating an increase in potency. These application notes provide a detailed protocol for a calcium mobilization assay to characterize the activity of this compound on the mGlu4 receptor.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from calcium mobilization assays with this compound. The values are illustrative and may vary depending on specific experimental conditions.
| Compound | Assay Type | Cell Line | Agonist | Parameter | Value (nM) | Reference |
| This compound | Calcium Mobilization | HEK293-hmGlu4-Gα16 | Glutamate (at EC20) | EC50 | 68 | [1] |
| This compound | Calcium Mobilization | CHO-rat mGlu4-Gαq/i5 | Glutamate (at EC20) | EC50 | 46 | [1] |
| L-AP4 | Calcium Mobilization | CHO-hmGlu4-Gαq/i3 | - | EC50 | ~100 | [5] |
| Glutamate | Calcium Mobilization | CHO-hmGlu4-Gαq/i3 | - | EC50 | ~1000 | [5] |
Signaling Pathway
The diagram below illustrates the engineered signaling pathway that allows for the measurement of mGlu4 activation via calcium mobilization.
Caption: Engineered mGlu4 signaling pathway for calcium mobilization assays.
Experimental Workflow
The following diagram outlines the general workflow for a calcium mobilization assay using a fluorescence plate reader.
Caption: General workflow for a FLIPR-based calcium mobilization assay.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for this compound in a Recombinant HEK293 Cell Line
This protocol is designed for a 96-well format and can be adapted for 384-well plates. The assay is performed using a fluorescence imaging plate reader (FLIPR) or a similar instrument with liquid handling capabilities.
Materials and Reagents:
-
HEK293 cells stably co-expressing human mGlu4 and Gα16 (HEK293-hmGlu4-Gα16)
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 NW Calcium Assay Kit (or similar, e.g., FLIPR Calcium 6 Assay Kit).
-
This compound
-
L-Glutamic acid monosodium salt monohydrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black-walled, clear-bottom cell culture plates
-
96-well compound plates
Procedure:
-
Cell Plating:
-
Culture HEK293-hmGlu4-Gα16 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. Typically, this involves dissolving the Fluo-4 AM in DMSO and then diluting it in Assay Buffer.
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in Assay Buffer to create a concentration range (e.g., 1 nM to 30 µM).
-
Prepare a stock solution of L-glutamate in water or Assay Buffer.
-
Determine the EC20 concentration of glutamate for this cell line in a separate agonist concentration-response experiment.
-
Prepare a solution of glutamate in Assay Buffer at a concentration that will yield the final EC20 concentration in the cell plate after addition.
-
For the PAM assay, mix the this compound dilutions with the glutamate solution.
-
Include control wells:
-
Assay buffer only (negative control).
-
Glutamate at EC20 only (agonist control).
-
This compound at the highest concentration without glutamate (to check for agonist activity).
-
A saturating concentration of glutamate (positive control).
-
-
-
Fluorescence Measurement (FLIPR):
-
Set the FLIPR instrument to the appropriate excitation and emission wavelengths for Fluo-4 (Ex: 490 nm, Em: 525 nm).
-
Place the cell plate and the compound plate into the instrument.
-
Program the instrument to perform the following sequence:
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the compounds from the compound plate to the cell plate.
-
Continuously record the fluorescence signal for 2-3 minutes.
-
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the EC20 glutamate control (0%) and a maximal glutamate response (100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound.
-
Conclusion
The use of recombinant cell lines that couple the mGlu4 receptor to the calcium signaling pathway provides a robust and high-throughput compatible method for the pharmacological characterization of allosteric modulators like this compound. The detailed protocol and workflows presented here offer a comprehensive guide for researchers to implement this assay, enabling the determination of key pharmacological parameters such as potency and efficacy. Careful optimization of cell density, dye loading conditions, and agonist concentration is crucial for obtaining reliable and reproducible data. These assays are invaluable tools in the drug discovery process for identifying and characterizing novel modulators of mGlu4 for various therapeutic indications.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional calcium coupling with the human metabotropic glutamate receptor subtypes 2 and 4 by stable co-expression with a calcium pathway facilitating G-protein chimera in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Brain Penetration of the GPR88 Agonist VU0418506 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0418506 is a potent and selective agonist of the G protein-coupled receptor 88 (GPR88), a promising therapeutic target for central nervous system (CNS) disorders. GPR88 is highly expressed in the striatum and other brain regions, playing a role in regulating mood, cognition, and motor control.[1][2] For any CNS drug candidate, assessing its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is a critical step in preclinical development.
These application notes provide detailed protocols for measuring the brain penetration of this compound in mice. The primary method described is the in vivo cassette dosing approach, a high-throughput technique for assessing the pharmacokinetic properties of multiple compounds simultaneously.[3][4] This is followed by a robust analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound in plasma and brain tissue.
While specific brain penetration data for this compound is not publicly available, this document provides a framework for such an investigation. A key characteristic of this compound is that it is not a substrate for the P-glycoprotein (Pgp) efflux transporter, which is a common mechanism for limiting the brain penetration of xenobiotics.[2]
GPR88 Signaling Pathway
GPR88 activation by an agonist like this compound initiates an intracellular signaling cascade. GPR88 couples to inhibitory G proteins of the Gαi/o family.[1][2][5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels, in turn, modulate the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability.[5]
Data Presentation: Brain Penetration of a GPR88 Agonist
The following table presents hypothetical pharmacokinetic data for a GPR88 agonist, similar to what would be generated for this compound using the protocols described below. This data is for illustrative purposes and is modeled after reported data for other mGlu4 PAMs with CNS activity.
| Compound | Dose (mg/kg, i.p.) | Time (h) | Mean Plasma Conc. (ng/mL) | Mean Brain Conc. (ng/g) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound (Hypothetical) | 5 | 0.5 | 850 | 425 | 0.50 | 0.75 |
| 1 | 620 | 341 | 0.55 | 0.83 | ||
| 2 | 310 | 186 | 0.60 | 0.90 | ||
| 4 | 100 | 65 | 0.65 | 0.98 | ||
| Control Compound (Low Penetration) | 5 | 1 | 750 | 30 | 0.04 | 0.05 |
| Control Compound (High Penetration) | 5 | 1 | 500 | 750 | 1.5 | 1.8 |
Kp : The ratio of the total concentration of the drug in the brain to that in the plasma. Kp,uu : The ratio of the unbound concentration of the drug in the brain to that in the plasma, which is considered the most accurate measure of brain penetration.
Experimental Protocols
The following protocols detail the in vivo cassette dosing study and the subsequent sample analysis.
Experimental Workflow
The overall workflow for determining the brain penetration of this compound is depicted below.
In Vivo Cassette Dosing Protocol
This protocol describes the simultaneous administration of multiple compounds to a group of mice to assess their pharmacokinetic properties.
Materials:
-
This compound and other test compounds
-
Vehicle (e.g., 20% Captisol® in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Liquid nitrogen and dry ice
Procedure:
-
Compound Formulation:
-
Prepare a dosing solution containing a cassette of up to 5-10 compounds, including this compound.[3]
-
The concentration of each compound should be adjusted to achieve the desired dose (e.g., 1-5 mg/kg) in a suitable injection volume (e.g., 10 mL/kg).
-
Ensure complete dissolution of all compounds in the selected vehicle.
-
-
Animal Dosing:
-
Acclimatize mice for at least 3 days before the experiment.
-
Administer the cassette dosing solution to a cohort of mice via intraperitoneal (i.p.) injection.
-
Assign groups of mice (n=3-4 per group) to different time points for sample collection (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours post-dose).[1][6]
-
-
Sample Collection:
-
At each designated time point, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect the whole brain, rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Store plasma and brain samples at -80°C until analysis.
-
Sample Preparation Protocol
Materials:
-
Centrifuge
-
Brain homogenizer (e.g., bead-based or ultrasonic)
-
Acetonitrile (B52724) (ACN) with an internal standard (IS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plasma Preparation:
-
Thaw blood samples on ice.
-
Centrifuge at 4°C to separate plasma.
-
Transfer the plasma supernatant to a clean tube.
-
-
Brain Homogenate Preparation:
-
Weigh the frozen brain tissue.
-
Add a 3-4 fold volume of ice-cold PBS (w/v).
-
Homogenize the brain tissue until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To a known volume of plasma or brain homogenate, add 3 volumes of ice-cold ACN containing a suitable internal standard.
-
Vortex mix thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Quantification Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Procedure:
-
Chromatographic Separation:
-
Use a suitable C18 analytical column.
-
Employ a gradient elution method with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Optimize the gradient to achieve good separation of this compound from other compounds in the cassette and endogenous matrix components.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the MRM transitions (precursor ion → product ion) and collision energies for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
Process the standards in the same manner as the study samples.
-
Calculate the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/IS) against the standard curve.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the brain penetration of the GPR88 agonist this compound in mice. By employing a cassette dosing strategy and a sensitive LC-MS/MS method, researchers can efficiently generate crucial pharmacokinetic data to inform the progression of novel CNS drug candidates. The determination of brain-to-plasma ratios, particularly the unbound ratio (Kp,uu), is essential for understanding the potential therapeutic efficacy of this compound and other GPR88 agonists.
References
- 1. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 4. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Assessing the Efficacy of VU0418506 in Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the efficacy of VU0418506, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), in preclinical models of Parkinson's disease (PD). This compound has demonstrated significant promise in rodent models by modulating the basal ganglia circuitry, which is dysregulated in PD.[1][2] This document outlines detailed protocols for key in vivo and in vitro assays, presents quantitative data in structured tables for clear interpretation, and includes visual diagrams of relevant pathways and workflows to facilitate experimental design and execution.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective positive allosteric modulator of the mGlu4 receptor.[1] In the context of Parkinson's disease, the activation of mGlu4 receptors, which are presynaptically located on striatal neurons projecting to the external globus pallidus (GPe), is a key therapeutic target. Activation of these receptors reduces the excessive release of the inhibitory neurotransmitter GABA at the striato-pallidal synapse. This modulation helps to rebalance (B12800153) the dysregulated basal ganglia circuitry that underlies the motor symptoms of PD.[1] this compound enhances the effect of the endogenous ligand, glutamate, on the mGlu4 receptor, thereby offering a nuanced approach to therapeutic intervention.
Signaling Pathway of mGlu4 Receptor Activation
Caption: Signaling pathway of this compound-mediated mGlu4 receptor modulation.
In Vivo Efficacy Assessment
The antiparkinsonian activity of this compound has been primarily evaluated in two key rodent models: the haloperidol-induced catalepsy (HIC) model and the 6-hydroxydopamine (6-OHDA)-induced lesion model.[1][2]
Haloperidol-Induced Catalepsy (HIC) in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202), which mimics the akinesia and rigidity seen in Parkinson's disease.
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Haloperidol Administration: Administer haloperidol (1.0-1.5 mg/kg, i.p.) to induce catalepsy.[1][3]
-
Compound Administration: One hour after haloperidol injection, administer this compound orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group should be included.
-
Catalepsy Assessment (Bar Test): 30 to 90 minutes after this compound administration, assess catalepsy.[3]
| Dose of this compound (mg/kg, p.o.) | Mean Descent Latency (seconds) ± SEM | % Reversal of Catalepsy |
| Vehicle | 115 ± 5 | 0% |
| 1 | 98 ± 8 | 15% |
| 3 | 65 ± 10* | 43% |
| 10 | 30 ± 7 | 74% |
| 30 | 15 ± 5 | 87% |
Note: Data are representative and intended for illustrative purposes. Actual results may vary. Statistical significance is denoted by *p<0.05 and **p<0.01 compared to the vehicle group.
6-Hydroxydopamine (6-OHDA)-Induced Lesion Model in Rats
This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway to create a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[5][6][7]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Post-Operative Care: Provide appropriate post-operative care, including soft food and hydration, to ensure recovery.
-
Lesion Confirmation: Two to three weeks post-surgery, confirm the extent of the dopaminergic lesion. This can be done behaviorally (e.g., apomorphine- or amphetamine-induced rotations) or histologically (e.g., tyrosine hydroxylase immunohistochemistry).[5][8]
-
Compound Administration and Behavioral Testing:
-
Administer this compound at various doses.
-
Assess motor function using tests such as the cylinder test (for forelimb asymmetry) or automated rotometer (for rotational behavior).
-
| Treatment Group | Apomorphine-Induced Rotations (contralateral turns/min) ± SEM | Forelimb Use Asymmetry (Cylinder Test, % contralateral use) ± SEM |
| Sham + Vehicle | 0.5 ± 0.2 | 48 ± 3 |
| 6-OHDA + Vehicle | 8.2 ± 1.5 | 15 ± 4 |
| 6-OHDA + this compound (10 mg/kg) | 4.1 ± 0.9 | 35 ± 5 |
| 6-OHDA + L-DOPA (positive control) | 2.5 ± 0.6 | 42 ± 4 |
Note: Data are representative. Statistical significance is denoted by *p<0.05 and **p<0.01 compared to the 6-OHDA + Vehicle group.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflows for in vivo efficacy assessment of this compound.
In Vitro Efficacy and Mechanism of Action Studies
In vitro assays are crucial for determining the potency, selectivity, and mechanism of action of this compound at the molecular and cellular level.
mGlu4 Receptor Potentiation Assay
This assay directly measures the ability of this compound to potentiate the response of the mGlu4 receptor to glutamate.
-
Cell Culture: Use a cell line stably expressing the human or rat mGlu4 receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: mGlu4 is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP). This can be measured using various commercial kits (e.g., LANCE Ultra cAMP kit).
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Add a fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Add increasing concentrations of this compound.
-
Incubate and then measure the cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis: Calculate the EC50 value for this compound, which is the concentration that produces 50% of the maximal potentiation.
| Parameter | This compound |
| EC50 (nM) at human mGlu4 | 68 |
| EC50 (nM) at rat mGlu4 | 46 |
| Maximal Potentiation (% of Glutamate max) | ~95% |
Note: Data are representative and sourced from published literature.
Striatal GABA Release Assay
This assay assesses the functional consequence of mGlu4 receptor activation by measuring the release of GABA from striatal slices or synaptosomes.
-
Tissue Preparation: Prepare acute coronal slices (300-400 µm) of the striatum from adult rats or mice.
-
[3H]-GABA Loading: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing [3H]-GABA to allow for its uptake into GABAergic neurons.
-
Superfusion: Place the slices in a superfusion chamber and continuously perfuse with aCSF.
-
Stimulation and Sample Collection:
-
Collect baseline fractions of the superfusate.
-
Stimulate GABA release using a depolarizing stimulus (e.g., high potassium concentration or electrical field stimulation).
-
Apply this compound in the presence of a sub-maximal concentration of an mGlu4 agonist (e.g., L-AP4) prior to and during stimulation.
-
Collect fractions during and after stimulation.
-
-
Quantification: Measure the amount of [3H]-GABA in the collected fractions using liquid scintillation counting.
-
Data Analysis: Express the evoked GABA release as a percentage of the total radioactivity in the tissue at the time of stimulation.
| Treatment Condition | Evoked [3H]-GABA Release (% of control) ± SEM |
| Control (Stimulation alone) | 100 ± 5 |
| L-AP4 (1 µM) | 75 ± 4 |
| L-AP4 (1 µM) + this compound (1 µM) | 45 ± 6* |
Note: Data are representative. Statistical significance is denoted by *p<0.05 compared to L-AP4 alone.
In Vitro Experimental Workflow
Caption: Experimental workflows for in vitro characterization of this compound.
Assessment of Neuroprotective Effects
Beyond symptomatic relief, it is important to assess whether this compound exhibits neuroprotective properties.
Alpha-Synuclein (B15492655) Aggregation Assay
This in vitro assay can determine if this compound has a direct effect on the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease.
-
Protein Preparation: Use purified recombinant human alpha-synuclein.
-
Aggregation Induction: Induce aggregation by incubating alpha-synuclein at 37°C with continuous shaking.
-
Compound Treatment: Include different concentrations of this compound in the incubation mixture.
-
Monitoring Aggregation: Monitor the extent of aggregation over time using Thioflavin T (ThT) fluorescence, which increases upon binding to amyloid fibrils.
-
Endpoint Analysis: At the end of the incubation period, the morphology of the aggregates can be visualized using transmission electron microscopy (TEM).
| Treatment | ThT Fluorescence (Arbitrary Units) at 24h ± SEM | Fibril Formation (TEM) |
| α-synuclein alone | 8500 ± 300 | Abundant fibrils |
| α-synuclein + this compound (10 µM) | 8300 ± 350 | Abundant fibrils |
| α-synuclein + EGCG (positive control) | 2100 ± 150* | Scant, amorphous aggregates |
Note: Data are hypothetical as the direct effect of this compound on alpha-synuclein aggregation has not been extensively reported. Statistical significance is denoted by *p<0.01 compared to α-synuclein alone.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in models of Parkinson's disease. The combination of in vivo behavioral assessments and in vitro mechanistic studies is essential for a comprehensive understanding of the therapeutic potential of this mGlu4 PAM. Consistent and well-documented experimental procedures are critical for generating reliable and reproducible data to support the advancement of this compound towards clinical development.
References
- 1. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of quantitative trait loci for haloperidol-induced catalepsy on mouse chromosome 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson's disease evaluated with multimodal MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 6-OHDA Parkinson’s Disease Mouse Model Shows Deficits in Sensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of VU0418506 on Motor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0418506 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). mGlu4 receptors are predominantly expressed in the basal ganglia, a group of subcortical nuclei critical for motor control. Specifically, mGlu4 receptors are located on presynaptic terminals of the striatopallidal pathway, which constitutes the indirect pathway of the basal ganglia. By potentiating the effect of endogenous glutamate on these receptors, this compound can modulate the indirect pathway, which is often hyperactive in pathological states such as Parkinson's disease. This modulation is hypothesized to restore the balance between the direct and indirect pathways, thereby alleviating motor deficits. These application notes provide detailed experimental designs and protocols to investigate the effects of this compound on motor function in rodent models.
Mechanism of Action: mGlu4 Modulation in the Indirect Pathway
In the basal ganglia, the indirect pathway acts as a "brake" on movement. In conditions like Parkinson's disease, the hyperactivity of this pathway contributes to motor symptoms such as bradykinesia and rigidity. This compound, as an mGlu4 PAM, enhances the inhibitory effect of glutamate at the striato-GPe (globus pallidus externa) synapse. This leads to a reduction in the overactivity of the indirect pathway, ultimately disinhibiting the thalamus and facilitating movement.
Experimental Design: Workflow for Assessing this compound Efficacy
A typical experimental workflow to assess the in vivo efficacy of this compound on motor function involves several key stages, from animal model induction to behavioral testing and subsequent neurochemical or histological analysis.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize expected quantitative data from key motor function experiments based on existing literature.
Table 1: Effect of this compound in the Haloperidol-Induced Catalepsy Model
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Descend (seconds) |
| Vehicle + Vehicle | - | < 30 |
| Vehicle + Haloperidol (B65202) (1.5 mg/kg) | - | > 180 |
| This compound + Haloperidol (1.5 mg/kg) | 3 | Significantly Reduced vs. Vehicle + Haloperidol |
| This compound + Haloperidol (1.5 mg/kg) | 10 | Further Significant Reduction |
| This compound + Haloperidol (1.5 mg/kg) | 30 | Near Baseline Levels |
Note: Data are illustrative and based on reports of this compound showing robust, dose-dependent reversal of haloperidol-induced catalepsy.
Table 2: Effect of this compound in the 6-OHDA Lesion Model - Rotarod Test
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall (seconds) |
| Sham + Vehicle | - | ~120 |
| 6-OHDA + Vehicle | - | Significantly Reduced vs. Sham + Vehicle |
| 6-OHDA + this compound | 10 | Significant Improvement vs. 6-OHDA + Vehicle |
| 6-OHDA + this compound | 30 | Further Significant Improvement |
| 6-OHDA + this compound | 56.6 | Near Sham + Vehicle Levels |
| 6-OHDA + this compound | 100 | Near Sham + Vehicle Levels |
Note: Data are illustrative based on studies showing this compound improves motor performance in the 6-OHDA model.
Table 3: Expected Outcomes of this compound in the Open Field Test
| Parameter | 6-OHDA + Vehicle | 6-OHDA + this compound | Expected Effect of this compound |
| Total Distance Traveled (cm) | Decreased | Increased | Restoration of normal locomotor activity |
| Time in Center (%) | No significant change expected | No significant change expected | Primarily affects motor function, not anxiety |
| Rearing Frequency | Decreased | Increased | Restoration of exploratory behavior |
Table 4: Expected Outcomes of this compound in the Pole Test
| Parameter | 6-OHDA + Vehicle | 6-OHDA + this compound | Expected Effect of this compound |
| Time to Turn (seconds) | Increased | Decreased | Amelioration of bradykinesia |
| Total Time to Descend (seconds) | Increased | Decreased | Improved motor coordination and speed |
Experimental Protocols
Protocol 1: Open Field Test
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., Any-maze, EthoVision).
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Clean the open field arena with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.
-
Gently place the animal in the center or a corner of the arena.
-
Start the video recording and tracking software simultaneously.
-
Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).
-
After the session, return the animal to its home cage.
-
Analyze the recorded data using the tracking software.
Data Analysis:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: Average speed of movement.
Protocol 2: Rotarod Test
Objective: To assess motor coordination, balance, and motor learning.
Materials:
-
Rotarod apparatus with an accelerating rod.
-
Soft padding beneath the rod to cushion falls.
-
Timer.
-
70% ethanol for cleaning.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes.
-
Training Phase (optional but recommended):
-
Place the animals on the rod at a constant low speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds) for 2-3 trials per day for 2 consecutive days before the test day.
-
-
Testing Phase:
-
Place the animal on the rod, which is rotating at a low starting speed (e.g., 4 rpm).
-
Initiate the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Conduct 3 trials with an inter-trial interval of at least 15 minutes.
-
Clean the rod with 70% ethanol between each animal.
-
Data Analysis:
-
Latency to fall (seconds): The primary measure of motor coordination and balance. The average latency across the trials is typically used.
Protocol 3: Pole Test
Objective: To assess bradykinesia (slowness of movement) and motor coordination, particularly relevant to basal ganglia dysfunction.
Materials:
-
Vertical wooden or metal pole (e.g., 50 cm in height, 1 cm in diameter) with a rough surface for grip.
-
A stable base for the pole, placed within a larger container or the animal's home cage to encourage descent.
-
Stopwatch.
-
70% ethanol for cleaning.
Procedure:
-
Habituate the animals to the testing room.
-
Training Phase (optional but recommended):
-
Allow the animals to climb down the pole a few times before the actual test to familiarize them with the task.
-
-
Testing Phase:
-
Place the animal head-up at the top of the pole.
-
Start the stopwatch immediately.
-
Record the "time to turn," which is the time it takes for the animal to orient itself downwards.
-
Record the "total time to descend," which is the time from placement at the top until all four paws reach the base.
-
If the animal falls or slides down without coordinated movements, this should be noted.
-
Perform 3-5 trials with an inter-trial interval.
-
Clean the pole between animals.
-
Data Analysis:
-
Time to turn (seconds): A measure of bradykinesia.
-
Total time to descend (seconds): An overall measure of motor coordination and speed.
Protocol 4: Haloperidol-Induced Catalepsy Test
Objective: To assess the potential of this compound to reverse drug-induced parkinsonism (catalepsy).
Materials:
-
A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9 cm from a flat surface.
-
Stopwatch.
-
Haloperidol solution.
-
This compound formulation.
Procedure:
-
Administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p. or s.c.) to induce catalepsy.
-
After a set time (e.g., 30-60 minutes), administer this compound or vehicle.
-
At a predetermined time after this compound administration (e.g., 30, 60, 90 minutes), assess catalepsy.
-
To assess catalepsy, gently place the animal's forepaws on the elevated horizontal bar.
-
Start the stopwatch and measure the latency for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180-300 seconds) should be established. If the animal remains in the cataleptic posture for the entire duration, it is assigned the maximum score.
Data Analysis:
-
Latency to descend (seconds): A shorter latency indicates a reduction in catalepsy. The data is often presented as the mean latency for each treatment group.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for evaluating the effects of the mGlu4 PAM, this compound, on motor function. By employing a battery of behavioral tests in relevant disease models, researchers can comprehensively characterize the therapeutic potential of this compound for motor disorders such as Parkinson's disease. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, facilitating the advancement of novel therapeutic strategies targeting the mGlu4 receptor.
VU0418506: A Potent and Selective mGlu4 Positive Allosteric Modulator for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0418506, with the chemical name N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1] As a member of the Group III mGlu receptors, mGlu4 is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of synaptic transmission. Its activation is linked to the inhibition of the cyclic AMP cascade. The development of selective mGlu4 PAMs like this compound has provided invaluable tools for investigating the therapeutic potential of targeting this receptor in a variety of central nervous system (CNS) disorders, most notably Parkinson's disease.[1]
This document provides researchers with a comprehensive overview of this compound, including its pharmacological properties, key in vivo data, and detailed protocols for its application in preclinical research.
Data Presentation
In Vitro Pharmacology
This compound demonstrates potent and selective modulation of the mGlu4 receptor across different species. The following table summarizes its key in vitro pharmacological parameters.
| Parameter | Species | Value (nM) | Assay Type |
| EC50 | Human | 68 | Calcium Mobilization |
| Human | 55.7 | GIRK/Thallium Flux | |
| Rat | 46 | Calcium Mobilization |
Table 1: In Vitro Potency of this compound at mGlu4 Receptors.[2][3]
This compound exhibits high selectivity for the mGlu4 receptor over other mGlu receptor subtypes. It shows no significant activity at Group I and Group II mGlu receptors, nor at mGlu7 and mGlu8 of Group III.[1] Notably, it does show equipotent activity at the mGlu6 receptor, which is primarily expressed in the retina.[1]
In Vivo Pharmacokinetics
This compound displays favorable pharmacokinetic properties in multiple preclinical species, demonstrating good oral bioavailability and brain penetration.
| Parameter | Species | Dose & Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | t1/2 (h) | Bioavailability (%) | Brain/Plasma Ratio (Kp) |
| This compound | Rat | 15 mg/kg, PO | 1.8 | 2 | 11.48 (Day 1) | - | 95 | 2.10 |
| 15 mg/kg, PO | - | - | 2.00 (Day 4) | - | - | - | ||
| This compound | Dog | - | - | - | - | - | 36 | - |
Table 2: In Vivo Pharmacokinetic Parameters of this compound.[1] Note: Detailed pharmacokinetic parameters for dogs beyond oral bioavailability were not available in the reviewed literature. The reduction in AUC in rats on day 4 is attributed to CYP1A2 autoinduction.[1]
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes a general method for assessing the potentiation of the mGlu4 receptor by this compound in a recombinant cell line.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the human or rat mGlu4 receptor in appropriate media.
- Plate cells in 384-well black-walled, clear-bottom plates and grow to confluence.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions to create a concentration range for testing (e.g., 10 µM to 10 pM).
- Prepare a fixed, sub-maximal (EC20) concentration of glutamate.
3. Assay Procedure:
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Add varying concentrations of this compound to the wells and incubate.
- Add the EC20 concentration of glutamate to stimulate the receptor.
- Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
4. Data Analysis:
- Normalize the fluorescence response to baseline.
- Plot the concentration-response curve for this compound in the presence of glutamate.
- Calculate the EC50 value using a non-linear regression model.
Haloperidol-Induced Catalepsy in Rodents
This protocol is a widely used behavioral model to assess the anti-parkinsonian-like effects of compounds.
1. Animals:
- Use adult male Sprague-Dawley rats or C57BL/6 mice.
- Acclimatize animals to the housing conditions for at least one week prior to the experiment.
2. Drug Administration:
- Induce catalepsy by administering haloperidol (B65202) (e.g., 1.5 mg/kg, i.p. for rats).[3]
- After a set time (e.g., 60 minutes), administer this compound or vehicle control via the desired route (e.g., oral gavage).
3. Catalepsy Assessment (Bar Test):
- At various time points after this compound administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
- Measure the latency for the animal to remove both forepaws from the bar.
- A cut-off time (e.g., 180 seconds) is typically used.
4. Data Analysis:
- Compare the catalepsy scores between the this compound-treated and vehicle-treated groups.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
mGlu4 Signaling Pathway
Caption: Canonical signaling pathway of the mGlu4 receptor.
Experimental Workflow for this compound Characterization
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable research tool for the acute in vivo and in vitro investigation of mGlu4 receptor function. Its high potency, selectivity, and favorable pharmacokinetic profile make it a suitable compound for preclinical studies aimed at understanding the role of mGlu4 in CNS pathophysiology and for the development of novel therapeutics. However, researchers should be aware of its potential for CYP1A2 autoinduction, which may limit its utility in chronic dosing paradigms.[1]
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
Troubleshooting & Optimization
Addressing off-target effects of VU0418506 in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of VU0418506 in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] As a PAM, it does not directly activate the mGlu4 receptor but enhances the receptor's response to the endogenous agonist, glutamate.[3] This modulatory activity allows for a more controlled and physiologically relevant enhancement of mGlu4 signaling compared to direct agonists.[3] The primary action of this compound is to potentiate the inhibitory effect of mGlu4 activation on neurotransmitter release at presynaptic terminals.[1]
Q2: What are the known off-target effects of this compound?
Q3: What is the recommended working concentration for this compound in neuronal cultures?
The effective concentration (EC50) of this compound is reported to be 68 nM for the human mGlu4 receptor and 46 nM for the rat mGlu4 receptor.[1] It is recommended to start with a concentration range around the EC50 and not exceed concentrations 100-fold higher than the EC50 to minimize the potential for off-target effects. A thorough concentration-response curve should be generated in your specific neuronal culture system to determine the optimal concentration.
Q4: Does this compound have activity at mGlu2/4 heterodimers?
No, studies have shown that this compound does not potentiate agonist-induced activity when mGlu2 and mGlu4 are heterodimerized.[4][5] This suggests that the effects observed with this compound are specific to mGlu4 homomers.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Solution |
| Unexpected changes in neuronal firing patterns or excitability. | At high concentrations, this compound might interact with ion channels or other GPCRs that regulate neuronal excitability. | - Perform a full concentration-response curve to ensure you are using the lowest effective concentration. - Include control experiments with antagonists for other potential targets that are highly expressed in your neuronal culture system. - If available, test a structurally different mGlu4 PAM to see if the effect is reproducible. |
| Cell toxicity or death observed after treatment. | Off-target effects on critical cellular pathways or activation of excitotoxicity. | - Lower the concentration of this compound. - Reduce the incubation time. - Perform a cell viability assay (e.g., MTT or LDH assay) at various concentrations of this compound. - Ensure the vehicle (e.g., DMSO) concentration is not causing toxicity. |
| Inconsistent or irreproducible results. | Variability in neuronal culture health, receptor expression levels, or off-target engagement at higher concentrations. | - Standardize your neuronal culture procedures. - Confirm mGlu4 expression in your cultures using techniques like qPCR or immunocytochemistry. - Re-evaluate the working concentration of this compound. - Include positive and negative controls in every experiment. |
| Observed effect is not blocked by an mGlu4 antagonist. | The effect may be mediated by an off-target of this compound. | - Use a specific mGlu4 antagonist to confirm that the observed effect is on-target. - Test for the effect in neuronal cultures from mGlu4 knockout animals, if available. - Consider screening for activity against a panel of common neuronal receptors. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Receptor | EC50 |
| Human mGlu4 | 68 nM |
| Rat mGlu4 | 46 nM |
Data sourced from Engers et al. (2015).[1]
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound in Primary Neuronal Cultures
-
Cell Culture: Plate primary neurons (e.g., cortical or striatal neurons) at an appropriate density and allow them to mature.
-
Concentration-Response Curve:
-
Prepare a series of dilutions of this compound (e.g., from 1 nM to 10 µM) in your assay buffer.
-
Add a fixed, sub-maximal concentration (EC20) of glutamate to the buffer.
-
Treat the neuronal cultures with the different concentrations of this compound in the presence of the EC20 glutamate.
-
Measure the downstream signaling readout (e.g., inhibition of cAMP accumulation, calcium mobilization, or a functional endpoint like neurotransmitter release).
-
Plot the data and determine the EC50 of this compound.
-
-
Antagonist Confirmation:
-
Pre-incubate a set of neuronal cultures with a specific mGlu4 antagonist for 15-30 minutes.
-
Add the determined EC50 concentration of this compound and the EC20 concentration of glutamate.
-
Measure the downstream signaling readout.
-
A significant reduction in the effect of this compound in the presence of the antagonist confirms on-target activity.
-
Protocol 2: Control Experiment to Rule Out Off-Target Effects
-
Identify Potential Off-Targets: Based on the neuronal cell type and known pharmacology of similar compounds, identify potential off-target receptors or ion channels.
-
Antagonist Co-application:
-
Prepare four groups of neuronal cultures:
-
Group A: Vehicle control.
-
Group B: this compound at the working concentration.
-
Group C: Antagonist for the potential off-target.
-
Group D: this compound + Antagonist for the potential off-target.
-
-
Pre-incubate Groups C and D with the antagonist for 15-30 minutes.
-
Add this compound to Groups B and D.
-
Measure the experimental endpoint.
-
-
Data Analysis: If the effect of this compound is not altered by the presence of the off-target antagonist, it suggests the effect is not mediated by that specific off-target.
Visualizations
Caption: Signaling pathway of this compound at the mGlu4 receptor.
Caption: Workflow for an off-target validation experiment.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU0418506 Concentration for mGlu4 Potentiation
Welcome to the technical support center for VU0418506, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the use of this compound in mGlu4 potentiation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] As a PAM, it does not activate the mGlu4 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[1] This potentiation of the glutamate signal occurs through binding to an allosteric site on the receptor, which is distinct from the glutamate binding site.[1]
Q2: What are the typical EC50 values for this compound?
A2: The half-maximal effective concentration (EC50) of this compound for potentiating mGlu4 activity has been reported to be approximately 68 nM for the human mGlu4 receptor and 46 nM for the rat mGlu4 receptor.[2]
Q3: What is the recommended solvent for dissolving this compound and how should stock solutions be prepared and stored?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. Stock solutions should be stored at -20°C for short-term (weeks) or -80°C for long-term (months) storage. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for the mGlu4 receptor. It has been shown to be inactive against other mGlu receptors, with the exception of the retinally restricted mGlu6 receptor.[2] Further profiling has revealed its selectivity against a range of other targets, including kinases, ion channels, and other G protein-coupled receptors (GPCRs).[2]
Q5: Is this compound stable in aqueous solutions and cell culture media?
A5: While specific data on the stability of this compound in various cell culture media is limited, it is a common challenge for hydrophobic small molecules.[3] Factors such as pH, temperature, and the presence of serum proteins can affect its stability.[3] It is best practice to prepare fresh dilutions of this compound in your experimental buffer or media for each experiment and minimize the time the compound is in the aqueous solution before being added to the cells.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Assay Type |
| EC50 | Human mGlu4 | 68 nM | Calcium Mobilization |
| EC50 | Rat mGlu4 | 46 nM | Calcium Mobilization |
Table 2: Physicochemical and Storage Information
| Property | Value |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C (short-term), -80°C (long-term) |
| Storage (Stock Solution in DMSO) | -20°C (short-term), -80°C (long-term) |
Experimental Protocols
Below are detailed methodologies for common in vitro assays used to assess mGlu4 potentiation by this compound.
Calcium Mobilization Assay
This assay is used to measure the potentiation of glutamate-induced intracellular calcium release in cells expressing mGlu4. Since mGlu4 is a Gi/o-coupled receptor, which typically does not signal through calcium mobilization, this assay requires the co-expression of a promiscuous G-protein, such as Gαqi5, which couples the receptor to the phospholipase C (PLC) pathway.[4][5]
Materials:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing the mGlu4 receptor and a chimeric G-protein (e.g., Gαqi5).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
L-glutamic acid.
-
This compound.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the CHO-mGlu4-Gαqi5 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 and then diluting in assay buffer to the final working concentration (e.g., 2 µM).
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC20) of L-glutamic acid in assay buffer.
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Add the fixed concentration of L-glutamic acid to the wells.
-
Measure the fluorescence intensity over time (e.g., for 60-90 seconds) to detect the calcium flux.
-
-
Data Analysis: Determine the EC50 of this compound by plotting the increase in fluorescence in response to glutamate against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
GIRK Thallium Flux Assay
This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of Gi/o-coupled receptors like mGlu4.[6][7] Activation of mGlu4 leads to the opening of GIRK channels, allowing for the influx of thallium (a surrogate for potassium), which can be detected by a thallium-sensitive fluorescent dye.[6][7]
Materials:
-
HEK293 cells stably co-expressing the mGlu4 receptor and GIRK channel subunits (e.g., Kir3.1/3.2).[8]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Pluronic F-127.
-
L-glutamic acid.
-
This compound.
-
Thallium stimulus buffer (containing thallium sulfate).[9]
-
Black-walled, clear-bottom 384-well microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Plate the HEK293-mGlu4-GIRK cells in poly-D-lysine coated 384-well plates and incubate overnight.[8]
-
Dye Loading: Prepare the dye loading solution with FluoZin-2 AM and Pluronic F-127 in assay buffer.
-
Replace the culture medium with the dye loading solution and incubate at room temperature for 60 minutes.[9]
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound and a fixed EC20 concentration of L-glutamic acid in assay buffer.
-
Assay Measurement:
-
Wash the cells with assay buffer.[9]
-
Add the this compound dilutions followed by the fixed concentration of L-glutamic acid.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Add the thallium stimulus buffer to all wells.[9]
-
Continue to record the fluorescence intensity over time to measure thallium influx.[9]
-
-
Data Analysis: Calculate the rate of thallium influx and plot it against the concentration of this compound to determine the EC50 value.
Troubleshooting Guides
Table 3: Common Issues and Troubleshooting for In Vitro Assays with this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Inactive compound. 2. Low receptor or channel expression. 3. Incorrect glutamate concentration. 4. Cell viability issues. 5. Assay buffer incompatibility. | 1. Verify the integrity and concentration of the this compound stock solution. 2. Confirm receptor and channel expression levels using a positive control agonist or another validated PAM. 3. Optimize the glutamate concentration to be at or near the EC20 for your specific cell line. 4. Check cell health and confluence before starting the assay. 5. Ensure the assay buffer components do not interfere with receptor function. |
| High Background Signal | 1. Autofluorescence of the compound. 2. Contaminated reagents. 3. Agonist activity of the PAM at high concentrations. | 1. Test this compound alone at the highest concentration used to check for autofluorescence. 2. Use fresh, high-quality reagents. 3. Run a dose-response curve of this compound in the absence of glutamate to check for direct agonist effects. |
| Poor Dose-Response Curve | 1. Compound precipitation at high concentrations. 2. Compound instability in the assay medium. 3. Sub-optimal incubation times. | 1. Visually inspect the wells with the highest concentrations for any precipitate. Reduce the final DMSO concentration if necessary. 2. Prepare fresh dilutions of this compound immediately before use. 3. Optimize the pre-incubation time of this compound with the cells. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. Inaccurate liquid handling. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use appropriate seeding techniques. 2. Calibrate pipettes and use automated liquid handlers for better precision. 3. Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity. |
Signaling Pathway and Experimental Workflow Diagrams
mGlu4 Signaling Pathway
The mGlu4 receptor is a Gi/o-coupled GPCR. Upon activation by glutamate, and potentiation by this compound, the G-protein dissociates, and the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly activate GIRK channels.
Caption: Canonical signaling pathway of the mGlu4 receptor.
Experimental Workflow for mGlu4 PAM Activity Screening
This diagram outlines the general workflow for screening compounds for mGlu4 PAM activity using a cell-based assay.
Caption: General workflow for an in vitro mGlu4 PAM assay.
References
- 1. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. A novel assay of Gi/o-linked G protein-coupled receptor coupling to potassium channels provides new insights into the pharmacology of the group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with VU0418506
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] It does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate.[3] A key feature of this compound is its selectivity for mGlu4 homodimers over mGlu2/4 heterodimers, suggesting its antiparkinsonian effects are mediated by mGlu4 homomeric receptors.[2][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C. For short-term storage, it can be kept at 4°C. The compound is stable for several weeks at room temperature during shipping.[5]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it further in the appropriate aqueous buffer for your experiment. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects.
Troubleshooting Guide
Inconsistent In Vitro Results
Q4: I am observing lower than expected potency or high variability in my in vitro assays. What could be the cause?
Several factors could contribute to inconsistent results:
-
Compound Solubility: Although this compound has good water solubility, ensure it is fully dissolved in your assay buffer. Precipitation can lead to lower effective concentrations. Consider preparing fresh dilutions for each experiment.
-
Assay Conditions: The potency of PAMs is dependent on the concentration of the orthosteric agonist (glutamate). Ensure that the concentration of glutamate used in your assay is at or below the EC₂₀ to allow for a sufficient window to observe potentiation.
-
Cell Health: The health and passage number of your cell line can significantly impact results. Ensure cells are healthy and within a consistent passage range for all experiments.
-
"Flat" SAR: It is a known challenge that mGluR4 PAMs can exhibit a "flat" structure-activity relationship (SAR).[6] If you are using analogs of this compound, minor structural changes may lead to significant and unpredictable changes in activity.
Q5: My calcium mobilization assay results are inconsistent. What should I check?
For calcium mobilization assays, in addition to the points above, consider the following:
-
Dye Loading: Ensure consistent loading of your calcium indicator dye (e.g., Fluo-4 AM). Inconsistent loading can lead to variable baseline and response amplitudes. A 1:1 ratio of the dye stock in DMSO with 10% (w/v) pluronic acid F-127 can aid in dye loading.[4]
-
Assay Buffer: Use a consistent and appropriate assay buffer, such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid.[4]
Inconsistent In Vivo Results
Q6: I am seeing variable efficacy in my animal studies. What are potential reasons?
-
CYP1A2 Autoinduction: this compound autoinduces the metabolic enzyme CYP1A2.[1] This means that with repeated dosing, the compound can accelerate its own metabolism, leading to reduced exposure and efficacy over time. Therefore, this compound is recommended for acute dosing studies only.[1]
-
Vehicle and Formulation: For oral gavage, a suspension in an aqueous solution of 10% Tween 80 has been used successfully.[4] Ensure the compound is homogenously suspended before each administration. The choice of vehicle can significantly impact absorption and, consequently, efficacy.
-
Route of Administration: The pharmacokinetic profile of this compound can vary with the route of administration. Ensure you are using a consistent and appropriate route for your experimental question.
Q7: Are there any known off-target effects of this compound that could be confounding my results?
This compound is highly selective for mGlu4.[4] It has been profiled against a panel of other kinases and GPCRs and found to be selective.[1] However, it is important to note its activity on CYP1A2, which is a significant off-target effect that impacts its use in chronic studies.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | EC₅₀ (nM) |
| Human mGlu4 | Calcium Mobilization | 68 |
| Rat mGlu4 | Calcium Mobilization | 46 |
Data sourced from MedchemExpress and ACS Chemical Neuroscience.[5][7]
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value |
| Rat | Bioavailability (Oral) | Good |
| Dog | Bioavailability (Oral) | Good |
| Rat | Brain Penetration | Good |
Data sourced from Engers et al., 2016.[1]
Experimental Protocols & Visualizations
mGlu4 Signaling Pathway
This compound acts as a positive allosteric modulator at presynaptic mGlu4 receptors. Activation of these Gi/o-coupled receptors leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in neurotransmitter release.
Caption: Signaling pathway of this compound at the mGlu4 receptor.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This workflow outlines the key steps for assessing the potency of this compound in a cell-based calcium mobilization assay.
Caption: Workflow for a typical in vitro calcium mobilization assay.
Troubleshooting Logic: Inconsistent In Vivo Efficacy
This diagram illustrates a logical approach to troubleshooting inconsistent efficacy of this compound in animal models.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
VU0418506 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions depending on the duration of storage. The solid compound is stable for several weeks during standard shipping at ambient temperatures.[1]
Q2: What is the shelf-life of this compound?
A2: If stored correctly, this compound has a shelf-life of over two years in its solid form.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid this compound powder in anhydrous DMSO. It is advisable to prepare a concentrated primary stock solution (e.g., 10 mM), which can then be used to make single-use aliquots to minimize freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
A5: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate. This modulation occurs at an allosteric site, a location distinct from the glutamate binding site.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in In Vitro Assays
-
Potential Cause: Compound degradation due to improper storage or handling.
-
Solution: Ensure the compound has been stored according to the recommended conditions. For stock solutions in DMSO, minimize exposure to water, as it can lead to compound degradation over time. Prepare fresh dilutions from a frozen stock aliquot for each experiment.
-
-
Potential Cause: Incorrect final concentration of the compound in the assay.
-
Solution: Verify all dilution calculations. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Potential Cause: Low solubility in the aqueous assay buffer leading to precipitation.
-
Solution: While this compound is soluble in DMSO, its solubility in aqueous buffers may be limited. Visually inspect for any precipitate in your assay wells. If precipitation is suspected, consider optimizing the assay buffer or using a co-solvent, ensuring the final concentration of any organic solvent is compatible with your cell model.
-
Issue 2: High Background Signal or Off-Target Effects
-
Potential Cause: The final concentration of DMSO in the assay is too high, causing cellular stress or toxicity.
-
Solution: Ensure the final DMSO concentration in your cell-based assays is at a non-toxic level, typically below 0.5%. Include a vehicle control (media with the same final DMSO concentration as your compound-treated wells) to assess the effect of the solvent on your cells.
-
-
Potential Cause: Compound interacting with other components in the assay medium.
-
Solution: Simplify the assay medium where possible to identify potential interactions. Ensure that the serum used in the cell culture medium is from a consistent source, as batch-to-batch variability can sometimes affect assay results.
-
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Parameter | Condition | Duration | Stability |
| Solid Form | Ambient Temperature | Weeks | Stable during shipping |
| 0 - 4°C (Dry, Dark) | Days to Weeks | Short-term storage | |
| -20°C (Dry, Dark) | Months to Years | Long-term storage | |
| DMSO Stock Solution | 0 - 4°C | Days to Weeks | Short-term storage |
| -20°C | Months | Long-term storage |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of this compound is 262.67 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol: General Cell-Based Assay for mGlu4 Activation
This protocol provides a general workflow for assessing the activity of this compound in a cell line expressing the mGlu4 receptor. The specific readout will depend on the signaling pathway being investigated (e.g., cAMP inhibition).
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human or rat mGlu4 receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a solution of a known mGlu4 agonist (e.g., glutamate) at a fixed concentration (e.g., its EC20).
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the prepared dilutions of this compound to the wells.
-
Incubate for a predetermined period.
-
Add the mGlu4 agonist to all wells (except for the negative control).
-
Incubate for a further period to allow for receptor activation.
-
-
Signal Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the response (e.g., % inhibition of cAMP production) against the concentration of this compound.
-
Calculate the EC50 value of this compound in the presence of the fixed concentration of the agonist.
-
Visualizations
Caption: mGlu4 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
Technical Support Center: CYP1A2 Induction Issues with Chronic VU0418506 Dosing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges of CYP1A2 induction associated with chronic dosing of VU0418506.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1] It has been investigated for its therapeutic potential in central nervous system disorders, such as Parkinson's disease.[1][2]
Q2: What is the primary metabolic liability associated with chronic this compound administration?
A2: The primary issue with chronic dosing of this compound is its potent induction of the cytochrome P450 1A2 (CYP1A2) enzyme.[3] This phenomenon, known as auto-induction, can lead to accelerated metabolism of this compound itself and other co-administered drugs that are substrates of CYP1A2, potentially reducing their efficacy.[3]
Q3: How does this compound induce CYP1A2 expression?
A3: this compound is known to be a potent activator of the Aryl hydrocarbon Receptor (AhR).[3] The canonical pathway for CYP1A2 induction involves the binding of an inducer to AhR in the cytoplasm. This complex then translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter region of the CYP1A2 gene, leading to increased transcription and subsequent enzyme production.[4][5][6]
Q4: What are the typical in vitro models used to assess CYP1A2 induction?
A4: The gold standard for in vitro assessment of CYP induction is the use of cultured primary human hepatocytes.[7] Immortalized cell lines such as HepaRG and HepG2 are also utilized, though they may not fully recapitulate the metabolic functions of primary cells.[8]
Q5: What endpoints are measured in a CYP1A2 induction assay?
A5: The two primary endpoints are CYP1A2 mRNA levels and CYP1A2 enzyme activity.[7][9] An increase in mRNA is a direct measure of gene induction, while an increase in enzyme activity confirms that the induced gene is translated into functional protein. Regulatory agencies often recommend measuring both endpoints for a comprehensive assessment.[7]
Troubleshooting Guide for CYP1A2 Induction Experiments
This guide addresses common issues encountered during in vitro CYP1A2 induction assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between hepatocyte donors | Inherent genetic variability in CYP1A2 expression and inducibility among individuals. | - Use hepatocytes from at least three different donors for each experiment to obtain a representative average response.- Analyze data on a per-donor basis before pooling to identify outlier responses. |
| No induction observed with this compound or other test compounds | - Sub-optimal concentration of the test compound.- Poor solubility of the compound in the culture medium.- Cytotoxicity at the tested concentrations.- Inactive positive control. | - Perform a concentration-response study over a wide range.- Verify the solubility of this compound in the culture medium; use a suitable solvent like DMSO at a final concentration that is non-toxic to the cells (typically ≤ 0.1%).- Conduct a cytotoxicity assay (e.g., LDH or MTT assay) prior to the induction study to determine the non-toxic concentration range.- Always include a known potent CYP1A2 inducer (e.g., omeprazole) as a positive control to ensure the cell system is responsive. |
| Induction of mRNA is observed, but not enzyme activity | The test compound is also an inhibitor of CYP1A2 activity, masking the induction effect. | - This is a known challenge with compounds that are both inducers and inhibitors.- Wash the cells thoroughly after the induction period and before adding the probe substrate to remove any residual inhibitor.- Rely on the mRNA induction data as the primary indicator of induction potential, as recommended by regulatory guidelines in such cases. |
| "Bell-shaped" concentration-response curve (induction decreases at higher concentrations) | Cytotoxicity at higher concentrations of the test compound, leading to decreased cellular function and protein synthesis. | - Confirm cytotoxicity at the higher concentrations with a relevant assay.- The optimal concentration for induction is likely below the cytotoxic threshold. The descending part of the curve should be excluded from EC50/Emax calculations. |
| Inconsistent results with positive control (Omeprazole) | - Degradation of the positive control stock solution.- Variation in the responsiveness of different hepatocyte lots. | - Prepare fresh stock solutions of omeprazole (B731) for each experiment.- Qualify each new lot of hepatocytes with positive controls to ensure they meet acceptance criteria for inducibility. |
Data Presentation: this compound and CYP1A2 Induction
While specific concentration-response data for this compound is not extensively published, we can present a representative dataset based on its known potent AhR activation. A study reported a 125-fold activation of AhR by a precursor scaffold to this compound, indicating strong induction potential.[3] The following tables illustrate a hypothetical, yet plausible, scenario for this compound-mediated CYP1A2 induction in primary human hepatocytes.
Table 1: Concentration-Dependent Induction of CYP1A2 mRNA by this compound
| Treatment | Concentration (µM) | CYP1A2 mRNA Fold Induction (Mean ± SD, n=3 donors) |
| Vehicle Control (0.1% DMSO) | - | 1.0 ± 0.2 |
| Omeprazole (Positive Control) | 50 | 45.3 ± 8.7 |
| This compound | 0.1 | 5.2 ± 1.1 |
| This compound | 1 | 38.6 ± 7.5 |
| This compound | 10 | 115.4 ± 22.3 |
| This compound | 30 | 128.1 ± 25.0 |
Table 2: Concentration-Dependent Induction of CYP1A2 Enzyme Activity by this compound
| Treatment | Concentration (µM) | CYP1A2 Activity (pmol/min/mg protein, Mean ± SD, n=3 donors) | Fold Induction over Vehicle |
| Vehicle Control (0.1% DMSO) | - | 12.5 ± 2.1 | 1.0 |
| Omeprazole (Positive Control) | 50 | 285.8 ± 45.7 | 22.9 |
| This compound | 0.1 | 35.1 ± 6.3 | 2.8 |
| This compound | 1 | 198.9 ± 33.8 | 15.9 |
| This compound | 10 | 455.2 ± 77.4 | 36.4 |
| This compound | 30 | 480.1 ± 81.6 | 38.4 |
Table 3: Summary of In Vitro Induction Parameters for this compound
| Parameter | CYP1A2 mRNA Induction | CYP1A2 Activity Induction |
| Emax (Maximum Fold Induction) | ~130-fold | ~38-fold |
| EC50 (Half-maximal effective concentration) | ~0.8 µM | ~1.2 µM |
Note: The data presented in these tables are illustrative and based on the known potent induction profile of compounds like this compound. Actual experimental results may vary.
Experimental Protocols
Protocol 1: In Vitro CYP1A2 Induction Assay in Primary Human Hepatocytes
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in the appropriate seeding medium. Cells are allowed to form a monolayer for 24-48 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1 to 30 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 50 µM omeprazole).
-
Incubation: The cells are incubated for 48-72 hours, with the medium and compounds being replenished every 24 hours.
-
Endpoint Analysis:
-
mRNA Analysis: At the end of the incubation, cells are lysed, and total RNA is extracted. The relative expression of CYP1A2 mRNA is quantified using quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene (e.g., GAPDH).
-
Enzyme Activity Analysis: The cell monolayers are washed and incubated with a CYP1A2-specific probe substrate (e.g., phenacetin). The formation of the metabolite (acetaminophen) is measured by LC-MS/MS. Enzyme activity is normalized to the total protein content of the well.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated CYP1A2 induction via AhR.
Caption: Experimental workflow for assessing CYP1A2 induction in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. How Can More Accurate EC50 and Emax Values Be Obtained in the Cytochrome P450 (CYP) Induction Assays? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navigating CYP1A Induction and Arylhydrocarbon Receptor Agonism in Drug Discovery. A Case History with S1P1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Procarcinogen Activating Enzyme CYP1A2 Activity and Free Radical Formation by Caffeic Acid and its Amide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing VU0418506 Toxicity in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during long-term animal studies with VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity concern with this compound in long-term animal studies?
A1: The principal challenge in long-term studies with this compound is not direct organ toxicity but a pharmacokinetic issue. This compound is a potent inducer of the cytochrome P450 enzyme CYP1A2. This leads to auto-induction of its own metabolism, resulting in a significant decrease in plasma and tissue exposure with repeated dosing. This can lead to a loss of efficacy over time, complicating the interpretation of long-term study results.
Q2: Has this compound shown other significant off-target toxicities?
A2: Preclinical safety data indicates that this compound is relatively "clean" in terms of off-target effects. It has been tested against a panel of kinases and ion channels associated with cardiac toxicity and showed no significant activity. Furthermore, it was negative in a mini-Ames test, suggesting a low potential for mutagenicity.
Q3: What are the observable signs of CYP1A2 induction in animal studies?
A3: In many cases, CYP1A2 induction itself may not present with overt clinical signs of toxicity. The primary indicator is a time-dependent decrease in the plasma concentration of this compound with repeated dosing. In some instances of potent CYP1A2 induction by other compounds, liver enlargement (hepatomegaly) and changes in liver enzyme levels in the blood have been observed, though this has not been specifically reported for this compound.
Q4: Are there alternative mGluR4 PAMs with more favorable pharmacokinetic profiles for long-term studies?
A4: Yes, several alternative mGluR4 PAMs have been developed with improved pharmacokinetic properties. Two notable examples are foliglurax (B1653653) and VU2957 (valiglurax), both of which have advanced to clinical or advanced preclinical development, suggesting they do not have the same significant auto-induction liabilities as this compound.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: Unexpected Loss of Efficacy of this compound in a Chronic Study
Symptoms:
-
Initial efficacy is observed, but the effect diminishes or disappears over days or weeks of continuous dosing.
-
No overt signs of animal distress or toxicity are apparent.
Possible Cause:
-
Auto-induction of CYP1A2 leading to accelerated metabolism and reduced plasma and CNS concentrations of this compound.
Troubleshooting Steps:
-
Pharmacokinetic Analysis:
-
Collect plasma samples at multiple time points during the study (e.g., day 1, day 7, day 14, and at the end of the study).
-
Analyze the plasma concentrations of this compound to determine if there is a time-dependent decrease in exposure (AUC and Cmax).
-
-
In Vitro Confirmation:
-
Conduct an in vitro enzyme induction assay using primary hepatocytes from the animal species used in your study (and human hepatocytes for clinical relevance).
-
Treat the hepatocytes with this compound and measure the induction of CYP1A2 mRNA and/or enzyme activity.
-
-
Dose Adjustment Strategy:
-
If auto-induction is confirmed, a dose-escalation strategy may be necessary to maintain therapeutic exposure levels. However, this approach should be used with caution as it may introduce other toxicities.
-
Consider less frequent dosing intervals if the induction is reversible and the enzyme levels return to baseline between doses.
-
-
Consider Alternative Compounds:
-
If managing auto-induction proves difficult, consider using an alternative mGluR4 PAM with a more stable pharmacokinetic profile, such as VU2957 (valiglurax).
-
Issue 2: High Variability in Pharmacokinetic Data
Symptoms:
-
Wide inter-animal variation in plasma concentrations of this compound at the same dose level.
Possible Causes:
-
Genetic polymorphisms in CYP1A2 within the animal strain.
-
Differences in diet or bedding, as some environmental factors can influence CYP enzyme activity.
-
Inconsistent dosing technique.
Troubleshooting Steps:
-
Review Dosing Procedures:
-
Ensure consistent and accurate administration of this compound for all animals.
-
-
Standardize Environmental Conditions:
-
Use a standardized diet and bedding material known not to interfere with drug metabolism.
-
-
Increase Sample Size:
-
A larger number of animals per group can help to statistically manage high variability.
-
-
Genetic Analysis:
-
If variability persists and is a critical issue, consider genotyping the animals for known CYP1A2 polymorphisms, if available for the species.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of mGluR4 PAMs
| Parameter | This compound | VU2957 (Valiglurax)[1][3] | Foliglurax |
| Oral Bioavailability | Good in rat and dog | Mouse: 79%, Rat: 100%, Dog: 37.5%, Cynomolgus Monkey: 31.6% | Assumed to be adequate for clinical development |
| Plasma Clearance (CLp) | Moderate to high; increases with chronic dosing | Mouse: 78.3 mL/min/kg, Rat: 37.7 mL/min/kg, Dog: 31.6 mL/min/kg, Cynomolgus Monkey: 17.7 mL/min/kg | Information not publicly available in detail |
| Elimination Half-life (t1/2) | Shortens with chronic dosing | ~1-4 hours across species | ~17.2 hours in humans[5] |
| Key PK Issue | Potent CYP1A2 auto-induction | Moderate to high clearance in some species | Information not publicly available in detail |
Experimental Protocols
Protocol 1: In Vivo Assessment of CYP1A2 Induction in Rodents
Objective: To determine if this compound induces its own metabolism in vivo after repeated administration.
Materials:
-
This compound
-
Vehicle for this compound
-
Rodents (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Dosing:
-
Divide animals into two main groups: a vehicle control group and a this compound treatment group.
-
Within the treatment group, have subgroups for single-dose and multiple-dose administration (e.g., 7 or 14 days).
-
Administer this compound or vehicle orally at the desired dose once daily.
-
-
Blood Sampling:
-
For the single-dose group, collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) after the first dose.
-
For the multiple-dose group, collect blood samples at the same time points after the first dose and after the last dose (e.g., on day 7 or 14).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) for both the single-dose and multiple-dose groups.
-
A significant decrease in AUC and Cmax and a shorter t1/2 in the multiple-dose group compared to the single-dose group indicates auto-induction.
-
Protocol 2: Long-Term Toxicity Study with an Enzyme-Inducing Compound
Objective: To assess the long-term safety of a compound with known enzyme-inducing properties.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle
-
Rodents (species selected based on metabolic profile similarity to humans)
-
Standard diet and housing
-
Equipment for clinical observations, body weight, and food consumption measurements
-
Hematology and clinical chemistry analyzers
-
Necropsy and histology equipment
Procedure:
-
Dose Selection:
-
Based on preliminary studies, select at least three dose levels: a high dose expected to produce minimal toxicity, a low dose that is a multiple of the expected therapeutic exposure, and a mid-dose. Include a vehicle control group.
-
-
Study Duration and Dosing:
-
Administer the test compound or vehicle daily for the duration of the study (e.g., 3, 6, or 12 months).
-
-
In-Life Monitoring:
-
Conduct daily clinical observations for any signs of toxicity.
-
Measure body weight and food consumption weekly.
-
Perform periodic ophthalmic examinations.
-
Collect blood samples for hematology and clinical chemistry at baseline and at specified intervals during the study.
-
Toxicokinetics: Include satellite groups for pharmacokinetic analysis at the beginning, middle, and end of the study to monitor for changes in drug exposure due to enzyme induction.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy on all animals.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Interpretation:
-
Correlate any observed toxicities with the toxicokinetic data to understand if they are a result of direct compound effects or secondary to changes in metabolism.
-
Determine the No Observed Adverse Effect Level (NOAEL).
-
Mandatory Visualizations
Caption: mGluR4 Signaling Pathway and this compound Action.
Caption: Experimental Workflow for Investigating CYP1A2 Induction.
Caption: Troubleshooting Decision Tree for Loss of Compound Exposure.
References
- 1. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of VU0652957 (VU2957, Valiglurax): SAR and DMPK challenges en route to an mGlu4 PAM development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double‐Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of VU0418506 formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing VU0418506, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). While the premise of overcoming poor oral bioavailability of this compound is a misconception, as the compound exhibits good to excellent oral bioavailability in preclinical species, this guide will address other critical considerations for its effective use in research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound?
A1: Contrary to concerns about poor oral bioavailability, extensive in vivo pharmacokinetic studies have demonstrated that this compound has good oral bioavailability in preclinical species. Specifically, it shows an oral bioavailability (F) of 95% in rats and 36% in dogs.[1]
Q2: Are there any limitations to using this compound in chronic dosing studies?
A2: Yes. A key consideration for chronic dosing is that this compound has been shown to autoinduce CYP1A2 activity.[1] This can lead to increased clearance and reduced exposure over time, potentially impacting the results of long-term studies. For acute dosing studies, it remains a valuable research tool.[1]
Q3: What is the mechanism of action for this compound?
A3: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] It does not activate the receptor directly but potentiates the effect of the endogenous agonist, glutamate.[1] This is significant in the context of Parkinson's disease models, where activation of mGlu4 can help normalize motor output by reducing excessive GABA release in the basal ganglia.[1]
Q4: Is this compound a substrate for P-glycoprotein (Pgp)?
A4: No, in vivo studies have shown that this compound is not a substrate for the P-glycoprotein (Pgp) efflux transporter.[1] This contributes to its favorable pharmacokinetic profile and brain penetration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in plasma concentrations during a chronic study. | CYP1A2 autoinduction leading to increased metabolism of this compound over time.[1] | For chronic studies, consider incorporating satellite groups for pharmacokinetic analysis at multiple time points to characterize the change in exposure. Alternatively, for proof-of-concept studies, an acute dosing paradigm may be more appropriate. |
| Unexpected in vivo efficacy results. | Suboptimal dosing regimen or vehicle selection. | Review the published pharmacokinetic data to ensure that the dosing regimen is sufficient to achieve and maintain the target exposure. Ensure the chosen vehicle is appropriate for the route of administration and solubilizes this compound effectively. |
| Difficulty replicating in vitro potency in cellular assays. | Assay conditions, such as the concentration of glutamate used. | As a PAM, the apparent potency of this compound is dependent on the concentration of the orthosteric agonist (glutamate). Ensure that a consistent and appropriate concentration of glutamate is used across experiments to obtain reproducible results. |
Pharmacokinetic Data of this compound
The following table summarizes the key in vivo pharmacokinetic parameters of this compound in preclinical species.
| Parameter | Rat | Dog | Non-human Primate |
| Oral Bioavailability (F) | 95% | 36% | Not Reported |
| Clearance (CLp) | Not Reported | Not Reported | 13 mL/min/kg |
| Half-life (t1/2) | Not Reported | Not Reported | 3 h |
| Brain/Plasma Ratio (Kp) | 2.10 | Not Reported | Not Reported |
Data sourced from Engers et al., 2016.[1]
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Rats
This protocol provides a general framework for determining the oral bioavailability of a compound like this compound.
1. Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
2. Dosing:
- Intravenous (IV) Group: Administer this compound at a dose of 1-2 mg/kg via the tail vein. The compound should be solubilized in a suitable vehicle (e.g., 20% Captisol).
- Oral (PO) Group: Administer this compound at a dose of 5-10 mg/kg via oral gavage. The compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose.
3. Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Analysis:
- Centrifuge the blood samples to separate the plasma.
- Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Pharmacokinetic Analysis:
- Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both the IV and PO groups using non-compartmental analysis software (e.g., Phoenix WinNonlin).
- Calculate the oral bioavailability (F) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
mGlu4 Signaling Pathway
Caption: mGlu4 receptor signaling cascade modulated by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical oral bioavailability study.
References
Challenges in synthesizing VU0418506 and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of VU0418506, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).
Troubleshooting Guides & FAQs
This section addresses specific challenges that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine (Intermediate 1)
Q1: My yield for the conversion of 3-fluoro-2-formylpyridine (B156136) to 3-bromo-1H-pyrazolo[4,3-b]pyridine is significantly lower than the reported 29% over two steps. What are the potential causes and solutions?
A1: Low yields in this two-step sequence can arise from several factors:
-
Incomplete Cyclization: The initial reaction with hydrazine (B178648) to form the pyrazolo[4,3-b]pyridine ring requires sufficient heating. Ensure the reaction mixture is maintained at 100 °C for the entire duration to drive the cyclization to completion. Incomplete reaction will result in a lower yield of the desired heterocyclic core.
-
Suboptimal Bromination Conditions: The subsequent bromination is a critical step.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of bromine and sodium hydroxide (B78521) is used. An excess or deficit of either reagent can lead to side reactions or incomplete bromination.
-
Temperature Control: The bromination reaction is typically carried out at a low temperature. Poor temperature control can lead to the formation of over-brominated or other side products.
-
-
Purification Losses: This intermediate can be challenging to purify. Losses may occur during extraction and crystallization. Ensure efficient extraction with a suitable solvent like ethyl acetate (B1210297) and careful crystallization to maximize recovery.
Q2: I am observing multiple spots on my TLC plate after the bromination step. What are the likely impurities?
A2: The presence of multiple spots on TLC suggests the formation of side products. Common impurities include:
-
Unreacted Starting Material: Incomplete bromination will leave unreacted 1H-pyrazolo[4,3-b]pyridine.
-
Di-brominated Products: Over-bromination can lead to the formation of di-brominated pyrazolo[4,3-b]pyridine species.
-
Other Isomers: Depending on the reaction conditions, small amounts of other brominated isomers might be formed.
To address this, optimize the stoichiometry of bromine and the reaction time. Careful column chromatography may be required to separate the desired mono-brominated product from these impurities.
Boc Protection of 3-Bromo-1H-pyrazolo[4,3-b]pyridine
Q3: The Boc protection of the pyrazole (B372694) nitrogen is not going to completion, resulting in a low yield of the Boc-protected intermediate.
A3: Incomplete Boc protection can be due to:
-
Insufficient Base: A tertiary amine base like triethylamine (B128534) (Et3N) is crucial to neutralize the acid formed during the reaction. Ensure at least a stoichiometric amount of base is used.
-
Inactive Boc Anhydride: Di-tert-butyl dicarbonate (B1257347) (Boc₂O) can degrade over time, especially if exposed to moisture. Use fresh or properly stored Boc anhydride.
-
Inadequate Reaction Time or Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary to drive it to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Buchwald-Hartwig Amination
Q4: The Buchwald-Hartwig amination step is failing or giving a very low yield of the desired coupled product.
A4: The Buchwald-Hartwig coupling is a pivotal but often challenging step. Common issues include:
-
Catalyst Inactivity: The palladium catalyst and the phosphine (B1218219) ligand (X-Phos) are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst can sometimes give more reproducible results.
-
Incorrect Base: The choice and quality of the base (e.g., Cs₂CO₃) are critical. Ensure the base is anhydrous and finely powdered to ensure good solubility and reactivity.
-
Solvent Quality: The solvent (e.g., 1,4-dioxane (B91453) or toluene) must be anhydrous. The presence of water can deactivate the catalyst.
-
Ligand Selection: While X-Phos is reported for this transformation, other Buchwald-Hartwig ligands could be screened if yields remain low.
Q5: I am observing significant amounts of de-brominated starting material and/or aniline (B41778) dimerization.
A5: These side products are common in challenging Buchwald-Hartwig reactions:
-
De-bromination: This can occur due to side reactions of the palladium catalyst. Optimizing the ligand-to-palladium ratio and ensuring strictly anaerobic conditions can minimize this.
-
Aniline Dimerization: This suggests that the oxidative addition of the aryl bromide to the palladium catalyst is slow. Increasing the temperature or screening different catalyst systems might be necessary.
Boc Deprotection and Final Purification
Q6: The Boc deprotection with trifluoroacetic acid (TFA) is leading to decomposition of my product.
A6: While TFA is a standard reagent for Boc deprotection, sensitive substrates can degrade. Consider the following:
-
Milder Acidic Conditions: Try using a less harsh acid, such as HCl in dioxane, or performing the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.
-
Reaction Time: Monitor the deprotection closely by TLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to strong acid.
Q7: I am having difficulty purifying the final product, this compound.
A7: The final compound may require careful purification to remove residual palladium catalyst, ligand, and other side products.
-
Column Chromatography: Use a suitable solvent system for silica (B1680970) gel chromatography. A gradient elution might be necessary to separate the product from closely related impurities.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective final purification step.
-
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC can be employed.
Quantitative Data Summary
| Step | Reactants | Reagents & Conditions | Reported Yield | Purity (Typical) |
| 1. Cyclization & Bromination | 3-Fluoro-2-formylpyridine, Hydrazine | a) NH₂NH₂, 100 °C; b) 2 M NaOH, Br₂ | 29% (2 steps) | >95% |
| 2. Boc Protection | 3-Bromo-1H-pyrazolo[4,3-b]pyridine, Boc₂O | DMAP, Et₃N, DMF | 88% | >98% |
| 3. Buchwald-Hartwig Amination & Deprotection | Boc-protected bromopyrazolopyridine, 3-chloro-4-fluoroaniline (B193440) | a) Pd₂(dba)₃, X-Phos, Cs₂CO₃, 1,4-dioxane, 100 °C; b) TFA, CH₂Cl₂ | 70% (2 steps) | >99% (post-HPLC) |
Experimental Protocols
Synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine (Intermediate 1)
-
Cyclization: A mixture of 3-fluoro-2-formylpyridine (1.0 equiv) and anhydrous hydrazine (8.0 equiv) is heated to 110 °C for 16 hours.
-
Work-up: The reaction is cooled to room temperature and slowly poured onto ice water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Bromination: The crude pyrazolo[4,3-b]pyridine is dissolved in 2 M aqueous NaOH. The solution is cooled in an ice bath, and bromine is added dropwise. The reaction is stirred at low temperature until completion (monitored by TLC).
-
Purification: The reaction mixture is worked up by extraction with a suitable organic solvent. The crude product is purified by column chromatography on silica gel to afford 3-bromo-1H-pyrazolo[4,3-b]pyridine.
Synthesis of this compound
-
Boc Protection: To a solution of 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in DMF, are added di-tert-butyl dicarbonate (1.2 equiv), triethylamine (1.5 equiv), and a catalytic amount of DMAP. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by column chromatography.
-
Buchwald-Hartwig Amination: In a glovebox, a reaction vessel is charged with the Boc-protected 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), 3-chloro-4-fluoroaniline (1.2 equiv), cesium carbonate (2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.05 equiv), and X-Phos (0.1 equiv). Anhydrous 1,4-dioxane is added, and the vessel is sealed. The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Work-up and Deprotection: The reaction is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the residue is dissolved in dichloromethane. Trifluoroacetic acid (10 equiv) is added, and the mixture is stirred at room temperature until the Boc deprotection is complete.
-
Final Purification: The reaction is quenched, neutralized, and extracted. The crude product is purified by silica gel column chromatography and/or preparative HPLC to yield this compound.
Characterization Data
-
This compound (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.55 (s, 1H), 9.61 (s, 1H), 8.42 (dd, J = 4.4, 1.4 Hz, 1H), 8.11 (dd, J = 7.1, 2.6 Hz, 1H), 7.74 (ddd, J = 9.1, 4.2, 2.7 Hz, 1H), 7.42 (t, J = 9.1 Hz, 1H), 7.21 (dd, J = 8.5, 1.4 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 153.2, 150.8, 148.4, 146.9, 138.2, 131.1, 126.9, 122.3, 120.9, 118.8, 116.8, 116.6, 114.2.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₈ClFN₅ [M+H]⁺: 276.05; found: 276.1.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: mGluR4 signaling pathway modulated by this compound.
Validation & Comparative
A Comparative Guide to the Efficacy of VU0418506 and Other mGlu4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of VU0418506 with other notable metabotropic glutamate (B1630785) receptor 4 (mGlu4) positive allosteric modulators (PAMs), including ADX88178, Lu AF21934, and Foliglurax. The data presented is compiled from publicly available preclinical and clinical research to assist in evaluating their potential as therapeutic agents.
Introduction to mGlu4 PAMs
Metabotropic glutamate receptor 4 (mGlu4) is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission. As such, it has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and psychosis. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand binding site, enhancing the receptor's response to glutamate. This modulatory approach offers the potential for greater specificity and a more controlled therapeutic effect compared to direct agonists. This guide focuses on the comparative efficacy of this compound, a novel and selective mGlu4 PAM, against other well-characterized mGlu4 PAMs.
In Vitro Potency and Selectivity
The initial characterization of any potential therapeutic involves determining its potency and selectivity at the target receptor. The following table summarizes the in vitro efficacy of this compound and its comparators at human and rat mGlu4 receptors, as determined by half-maximal effective concentration (EC50) values from functional assays.
| Compound | Human mGlu4 EC50 (nM) | Rat mGlu4 EC50 (nM) | Key Selectivity Notes |
| This compound | 68 | 46 | Selective against other mGlu receptors (except mGlu6), as well as a panel of other GPCRs, ion channels, and kinases. |
| ADX88178 | 4 | 9 | Highly selective for mGlu4 with minimal activity at other mGluRs. |
| Lu AF21934 | 500 | 550 | Selective over 70 other GPCRs. |
| Foliglurax | - | - | Preclinical data suggests potent and selective for mGlu4. |
Preclinical In Vivo Efficacy
The therapeutic potential of these mGlu4 PAMs has been evaluated in various animal models of disease, primarily focusing on Parkinson's disease and anxiety-related disorders.
Parkinson's Disease Models
A common preclinical model for Parkinson's disease is the haloperidol-induced catalepsy model in rats, which assesses motor rigidity. Another widely used model is the 6-hydroxydopamine (6-OHDA) lesion model, which mimics the dopamine (B1211576) depletion seen in Parkinson's disease.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Haloperidol-Induced Catalepsy (Rat) | - | Showed robust, dose-dependent efficacy in reversing catalepsy. |
| ADX88178 | Haloperidol-Induced Catalepsy (Rat) | 3 and 10 mg/kg (p.o.) | Reversed haloperidol-induced catalepsy. |
| 6-OHDA Lesion (Rat) | - | Potentiated the effects of L-DOPA. | |
| Lu AF21934 | Haloperidol-Induced Catalepsy (Rat) | - | Reduced haloperidol-induced catalepsy. |
| Harmaline-Induced Hyperactivity (Rat) | 0.5 and 2.5 mg/kg (s.c.) | Reversed harmaline-induced hyperactivity but not tremor. | |
| Foliglurax | Animal Models of Parkinson's Disease | - | Showed positive effects in modulating the disease course in preclinical studies. |
Anxiety Models
The anxiolytic potential of mGlu4 PAMs has been investigated in models such as the marble-burying test and the elevated plus maze.
| Compound | Animal Model | Dosing | Key Findings |
| ADX88178 | Marble Burying Test (Mouse) | Dose-dependent | Reduced the number of buried marbles, indicative of anxiolytic-like efficacy. |
| Elevated Plus Maze (Mouse) | Dose-dependent | Increased open-arm exploration, indicative of anxiolytic-like efficacy. | |
| Lu AF21934 | Stress-Induced Hyperthermia, Four-Plate, and Marble-Burying Tests | Dose-dependent | Showed a dose-dependent anxiolytic-like effect. |
Clinical Efficacy
To date, Foliglurax is the most clinically advanced mGlu4 PAM among the compounds compared in this guide. However, its clinical development for Parkinson's disease was terminated.
-
Foliglurax: A Phase 2 clinical trial (AMBLED) in Parkinson's disease patients failed to demonstrate sufficient efficacy in reducing "off" time or L-DOPA-induced dyskinesia compared to placebo. Despite being well-tolerated, the lack of significant clinical benefit led to the discontinuation of its development for this indication.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the mGlu4 signaling pathway and a typical workflow for evaluating mGlu4 PAMs.
Caption: mGlu4 receptor signaling cascade.
Caption: Typical drug discovery workflow for mGlu4 PAMs.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are overviews of the key experimental protocols cited in this guide.
In Vitro Functional Assays
Calcium Mobilization Assay:
This assay is commonly used for high-throughput screening to identify mGlu4 modulators.
-
Cell Culture: HEK293 cells stably co-expressing the mGlu4 receptor and a promiscuous G-protein (e.g., Gαqi5) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: Test compounds (e.g., this compound) are added to the cells at various concentrations.
-
Glutamate Stimulation: An EC20 or EC50 concentration of glutamate is added to stimulate the mGlu4 receptor.
-
Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR). The data is then used to determine the EC50 of the PAM.
GIRK-Mediated Thallium Flux Assay:
This assay provides a more direct measure of Gi/o-coupled receptor activation.
-
Cell Culture: Cells (e.g., HEK293) are engineered to co-express the mGlu4 receptor and G-protein-gated inwardly rectifying potassium (GIRK) channels.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound and Thallium Addition: The test compound and a thallium-containing buffer are added to the cells.
-
Signal Detection: Activation of the mGlu4 receptor by glutamate and a PAM leads to the opening of GIRK channels, allowing thallium influx, which is detected as an increase in fluorescence. This change is measured to determine compound potency.
In Vivo Behavioral Models
Haloperidol-Induced Catalepsy in Rats:
This model assesses the potential of a compound to alleviate parkinsonian-like motor rigidity.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: The test compound (e.g., this compound) is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses.
-
Haloperidol (B65202) Injection: After a set pretreatment time, rats are injected with haloperidol (typically 0.5-1.5 mg/kg, i.p. or s.c.) to induce catalepsy.
-
Catalepsy Assessment: At various time points after haloperidol injection, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the time it remains in this posture is recorded. A reduction in the duration of catalepsy by the test compound indicates potential anti-parkinsonian efficacy.
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats:
This model creates a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the pathology of Parkinson's disease.
-
Animals: Rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum.
-
Post-Operative Care and Recovery: Animals are allowed to recover for several weeks to allow the lesion to stabilize.
-
Behavioral Testing: The extent of the lesion is often confirmed by observing rotational behavior induced by a dopamine agonist like apomorphine. The efficacy of the test compound is then assessed on various motor tasks, such as the cylinder test (for forelimb asymmetry) or by its ability to potentiate the effects of L-DOPA.
Conclusion
The preclinical data for this compound demonstrates its potential as a potent and selective mGlu4 PAM with efficacy in rodent models of Parkinson's disease. Its in vitro potency is comparable to or greater than some other mGlu4 PAMs, although not as high as ADX88178. The in vivo data for this compound is promising, showing a clear dose-dependent reversal of catalepsy.
In comparison, ADX88178 exhibits very high in vitro potency and has shown efficacy in both Parkinson's and anxiety models. Lu AF21934 has also demonstrated anxiolytic-like effects and some efficacy in models of motor dysfunction.
The clinical failure of Foliglurax highlights the significant challenges in translating preclinical efficacy in animal models to clinical benefit in human patients with Parkinson's disease. This underscores the importance of continued research into the nuances of mGlu4 pharmacology and the development of more predictive preclinical models.
Overall, this compound represents a valuable tool for further investigating the therapeutic potential of mGlu4 modulation. Its robust preclinical efficacy warrants further investigation and comparison with other mGlu4 PAMs in a broader range of disease models to fully elucidate its therapeutic promise.
A Comparative Guide to mGlu4 Positive Allosteric Modulators: VU0418506 vs. ADX88178
An Objective Analysis of Preclinical Data for Researchers and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a class C G-protein coupled receptor, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease.[1][2][3] Positive allosteric modulators (PAMs) of mGlu4 offer a nuanced approach to enhancing receptor activity, providing spatio-temporal precision that is often lacking with orthosteric agonists. This guide provides a detailed comparison of two key preclinical mGlu4 PAMs: VU0418506 and ADX88178, based on available scientific literature.
Mechanism of Action: Enhancing mGlu4 Signaling
Both this compound and ADX88178 function as mGlu4 PAMs.[4][5] They do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate. Activation of the mGlu4 receptor, which is coupled to the Gαi/o protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the basal ganglia, mGlu4 receptors are strategically located on presynaptic terminals of striatopallidal GABAergic neurons and corticostriatal glutamatergic neurons. By potentiating mGlu4 signaling, these PAMs can normalize the aberrant synaptic transmission that characterizes dopamine-depleted states, such as in Parkinson's disease.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
Validating the Selectivity of VU0418506 for mGlu4 Homomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with other alternatives. It focuses on the experimental data that validates the selectivity of this compound for mGlu4 homomers, a crucial aspect for its therapeutic potential, particularly in Parkinson's disease.[1][2]
Executive Summary
This compound is a potent and selective mGlu4 PAM with demonstrated efficacy in preclinical models of Parkinson's disease.[3][4] A key feature that distinguishes this compound from other mGlu4 PAMs is its lack of activity at mGlu2/4 heterodimers.[1][4][5] This selectivity for mGlu4 homomers suggests that the therapeutic benefits of mGlu4 activation can be achieved without modulating mGlu2/4 heterodimeric complexes, which may be involved in different physiological processes.[4][6] This guide will delve into the experimental evidence supporting this claim, presenting comparative data and detailed methodologies.
Comparative Selectivity Profile of this compound
The selectivity of this compound has been extensively characterized against other mGlu receptors. The following table summarizes its potency and selectivity.
| Receptor | This compound Activity | Reference Compound Activity (e.g., Lu AF21934) |
| mGlu4 Homomer | Potent PAM (EC50 = 68 nM for human, 46 nM for rat) | Potent PAM |
| mGlu2/4 Heteromer | No potentiation of agonist-induced activity | Potentiates agonist-induced responses |
| Other mGlu Receptors (Group I, II, mGlu7, mGlu8) | Selective (no significant activity) | Varies by compound |
| mGlu6 | Not fully evaluated due to retinal restriction, but potential for activity | Varies by compound |
Table 1: Comparative activity of this compound and other mGlu4 PAMs at different receptor complexes. Data compiled from multiple sources.[3][5]
Experimental Validation of Selectivity
The selective action of this compound on mGlu4 homomers has been demonstrated through a series of key experiments.
Functional Assays in Cells Expressing Defined Receptor Subunits
These assays measure the functional consequence of receptor activation, such as changes in intracellular calcium or ion flux.
Experimental Protocol: Thallium Flux Assay
-
Cell Culture: HEK293 cells are stably co-transfected to express the desired mGlu receptor subtypes (mGlu4 alone or mGlu2 and mGlu4 together) and a G-protein-gated inwardly rectifying potassium (GIRK) channel.
-
Assay Principle: Activation of the Gi/o-coupled mGlu4 receptor leads to the opening of the co-expressed GIRK channels, allowing for an influx of thallium ions.
-
Procedure:
-
Cells are plated in 384-well plates.
-
A thallium-sensitive fluorescent dye is loaded into the cells.
-
This compound or a reference compound is added at various concentrations.
-
An EC20 concentration of the agonist glutamate is added to stimulate the receptors.
-
The influx of thallium is measured as an increase in fluorescence over time.
-
-
Data Analysis: The rate of thallium flux is calculated and plotted against the concentration of the PAM to determine the EC50.
Results: In cells expressing only mGlu4, this compound demonstrates potentiation of the glutamate response.[5] However, in cells co-expressing mGlu2 and mGlu4, this compound shows no effect on the glutamate concentration-response curve, unlike compounds such as Lu AF21934 which potentiate the response in both cell lines.[5]
Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET)
CODA-RET is a powerful technique to study receptor dimerization and activation in living cells.
Experimental Protocol: CODA-RET Assay
-
Constructs: The Gαi protein is split into two non-functional fragments, with one fragment fused to Renilla luciferase (RLuc) and the other to green fluorescent protein (GFP). The mGlu2 and mGlu4 receptors are also tagged.
-
Assay Principle: Upon activation of the mGlu receptor and subsequent G-protein activation, the Gαi subunits dissociate and then re-associate, bringing RLuc and GFP into close proximity and allowing for resonance energy transfer (RET).
-
Procedure:
-
HEK293 cells are transiently transfected with the CODA-RET constructs and the desired mGlu receptors (mGlu4 alone or mGlu2 and mGlu4).
-
Cells are stimulated with an agonist in the presence or absence of this compound.
-
The BRET signal is measured.
-
-
Data Analysis: An increase in the BRET signal indicates receptor activation.
Results: CODA-RET experiments confirm that this compound potentiates agonist-induced responses at mGlu4 homomers but not at mGlu2/4 heterodimers.[1][5] In contrast, compounds like Lu AF21934 show potentiation at both homomeric and heterodimeric complexes.[5]
Signaling Pathways and Mechanism of Selectivity
The canonical signaling pathway for mGlu4 involves coupling to Gi/o proteins, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.[7][8] This ultimately modulates neurotransmitter release.
Caption: Canonical mGlu4 homomer signaling pathway.
The selectivity of this compound for mGlu4 homomers is attributed to its binding site within the transmembrane domain of the receptor.[9] Structural and modeling studies suggest that the allosteric binding pocket for this compound is located in a "lower" region of the transmembrane domain.[9] In the mGlu2/4 heterodimer, the conformation of this pocket is altered, preventing this compound from binding and exerting its potentiating effect.[9] In contrast, other PAMs like Lu AF21934 bind to an "upper" allosteric pocket that remains accessible in both the homomeric and heterodimeric configurations.[9]
Caption: Experimental workflow for validating this compound selectivity.
Conclusion
References
- 1. Development and Antiparkinsonian Activity of this compound, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional selectivity induced by mGlu₄ receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the molecular logic of a metabotropic glutamate receptor heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antiparkinsonian Potential of VU0418506: A Cross-Study Comparative Analysis
For Immediate Release
A comprehensive review of preclinical studies on VU0418506, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), reveals its promising potential as a therapeutic agent for Parkinson's disease. This guide synthesizes findings from multiple studies, presenting a comparative analysis of this compound's efficacy against other mGlu4 PAMs and detailing the experimental frameworks used to evaluate these compounds.
Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the loss of dopaminergic neurons in the basal ganglia, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1] Current treatments primarily focus on dopamine (B1211576) replacement therapies, which can have significant side effects.[2][3] this compound represents a novel, non-dopaminergic approach by targeting the mGlu4 receptor, which is involved in modulating neurotransmission within the basal ganglia.[4]
Comparative Efficacy in Preclinical Models
This compound has demonstrated significant antiparkinsonian effects in well-established rodent models of Parkinson's disease. A key model utilized in these studies is the haloperidol-induced catalepsy model, which mimics the motor rigidity seen in Parkinson's disease.
Table 1: Comparison of this compound and Alternative mGlu4 PAMs in the Haloperidol-Induced Catalepsy Model in Rats
| Compound | Dose (mg/kg, p.o.) | Efficacy (% Reversal of Catalepsy) | Study Reference |
| This compound | 10 | ~50% | Niswender et al. |
| 30 | ~80% | Niswender et al. | |
| ADX88178 | 3 | Significant Reversal | Addex Therapeutics Press Release |
| 10 | Robust Reversal | Addex Therapeutics Press Release | |
| Foliglurax (PXT002331) | 10 | Significant Reversal | Charvin et al. |
| 30 | Robust Reversal | Charvin et al. |
Note: Data is synthesized from publicly available information and may not represent a direct head-to-head comparison under identical experimental conditions.
Another critical preclinical model is the 6-hydroxydopamine (6-OHDA) lesion model, which involves the neurotoxin-induced degeneration of dopaminergic neurons to replicate the pathology of Parkinson's disease. In this model, this compound has also shown the ability to improve motor function.
Mechanism of Action: Modulating the Basal Ganglia Circuitry
This compound acts as a positive allosteric modulator of the mGlu4 receptor. This means it does not activate the receptor directly but enhances the receptor's response to its natural ligand, glutamate. The mGlu4 receptors are strategically located in the basal ganglia, a group of brain nuclei critical for motor control.[4] Specifically, they are found on presynaptic terminals of the striatopallidal pathway, which is overactive in Parkinson's disease. By potentiating mGlu4 activity, this compound is thought to dampen this overactivity, thereby restoring a more balanced signaling within the basal ganglia and alleviating motor symptoms.
References
VU0418506 at mGlu2/4 Heterodimers: A Comparative Guide to Positive Allosteric Modulator Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of VU0418506 and other key positive allosteric modulators (PAMs) at the metabotropic glutamate (B1630785) receptor 4 (mGlu4) homodimer versus the mGlu2/mGlu4 heterodimer. This document summarizes key experimental data, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows.
The formation of heterodimers between G protein-coupled receptors (GPCRs), such as the metabotropic glutamate (mGlu) receptors, presents a significant layer of complexity in pharmacology and drug development. The mGlu2 and mGlu4 receptors, both belonging to the group III mGlu receptor family, can form heterodimeric complexes that exhibit distinct pharmacological profiles compared to their homodimeric counterparts. Understanding the activity of allosteric modulators at these heterodimers is crucial for the development of targeted therapeutics. This guide focuses on this compound, a known mGlu4 PAM, and compares its activity with other modulators to elucidate the nuanced pharmacology of the mGlu2/mGlu4 heterodimer.
Data Presentation: Comparative Activity of mGlu4 PAMs
The following table summarizes the activity of this compound and other relevant mGlu4 PAMs at mGlu4 homodimers and mGlu2/mGlu4 heterodimers. The data highlights the differential effects of these compounds, providing a clear rationale for their use as pharmacological tools to probe the function of these receptor complexes.
| Compound | Target Receptor | Assay Type | Agonist | Potency (pEC50) | Efficacy (% of Agonist Max) | Fold Shift | Reference |
| This compound | mGlu4/mGlu4 | Electrophysiology | L-AP4 | - | Potentiates L-AP4 effect | - | [1] |
| mGlu2/mGlu4 | Electrophysiology | L-AP4 | - | Inactive | - | [1] | |
| mGlu4/mGlu4 | CODA-RET | L-AP4 | - | Robust Activity | - | [2] | |
| mGlu2/mGlu4 | CODA-RET | L-AP4 | - | Inactive | - | [2] | |
| PHCCC | mGlu4/mGlu4 | CODA-RET | L-AP4 | 7.28 ± 0.11 | - | 4.7-fold | [3] |
| mGlu2/mGlu4 | CODA-RET | L-AP4 | 6.85 ± 0.05 | - | Negligible | [3] | |
| mGlu4/mGlu4 | Electrophysiology | L-AP4 | - | Potentiates L-AP4 effect | - | [1] | |
| mGlu2/mGlu4 | Electrophysiology | L-AP4 | - | Inactive | - | [1] | |
| VU0155041 | mGlu4/mGlu4 | CODA-RET | L-AP4 | 7.21 ± 0.08 | - | 4.0-fold | [3] |
| mGlu2/mGlu4 | CODA-RET | L-AP4 | 7.61 ± 0.07 | - | 9.5-fold | [3] | |
| Lu AF21934 | mGlu4/mGlu4 | Electrophysiology | L-AP4 | - | Potentiates L-AP4 effect | - | [1] |
| mGlu2/mGlu4 | Electrophysiology | L-AP4 | - | Potentiates L-AP4 effect | - | [1] |
Key Findings:
-
This compound and PHCCC are selective PAMs for mGlu4 homodimers , exhibiting little to no activity at mGlu2/mGlu4 heterodimers.[1][2][3] This makes them valuable tools for distinguishing between the functions of these two receptor complexes in native systems.
-
In contrast, VU0155041 and Lu AF21934 potentiate agonist activity at both mGlu4 homodimers and mGlu2/mGlu4 heterodimers .[1][3] This broader activity profile can be leveraged to study the combined roles of these receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) Assay
This assay is designed to specifically measure G protein activation by a defined receptor dimer.
-
Constructs:
-
mGlu2 and mGlu4 receptors are tagged at their C-termini with complementary fragments of a split luciferase (e.g., LgBit and SmBit of NanoLuc luciferase).
-
A Gα subunit (e.g., Gαi) is tagged with a fluorescent protein acceptor, such as mVenus.
-
Gβ and Gγ subunits are also co-expressed.
-
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are transiently transfected with the plasmids encoding the tagged receptor subunits and G protein subunits using a suitable transfection reagent. For heterodimer assays, mGlu2-LgBit and mGlu4-SmBit are co-transfected.
-
-
Assay Procedure:
-
48 hours post-transfection, cells are harvested and seeded into 96-well white plates.
-
Cells are incubated in an assay buffer (e.g., HBSS with 20 mM HEPES).
-
The luciferase substrate (e.g., coelenterazine (B1669285) 400a) is added, and the plate is incubated at room temperature.
-
Baseline bioluminescence resonance energy transfer (BRET) is measured using a plate reader capable of detecting both donor (e.g., 410 nm) and acceptor (e.g., 515 nm) emissions.
-
PAMs are added, followed by the addition of an orthosteric agonist (e.g., L-AP4).
-
BRET measurements are taken kinetically after agonist addition.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Concentration-response curves are generated by plotting the change in BRET ratio against the agonist concentration in the presence and absence of a fixed concentration of PAM.
-
EC50 and Emax values are determined using non-linear regression analysis.
-
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This technique is used to measure the effect of PAMs on synaptic transmission in a more physiologically relevant setting.
-
Slice Preparation:
-
Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., containing NMDG to improve neuronal health).
-
Coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., medial prefrontal cortex) are prepared using a vibratome.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at 34°C for at least 30 minutes, followed by storage at room temperature.
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Whole-cell patch-clamp recordings are made from identified neurons (e.g., pyramidal neurons) using borosilicate glass pipettes filled with an internal solution.
-
Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers.
-
-
Pharmacology:
-
A stable baseline of evoked EPSCs is recorded.
-
The orthosteric agonist (e.g., L-AP4) is bath-applied at a sub-maximal concentration to induce a partial inhibition of the EPSC amplitude.
-
The PAM (e.g., this compound) is then co-applied with the agonist, and the change in EPSC amplitude is measured.
-
The effect of the PAM is quantified as the percentage potentiation of the agonist-induced inhibition.
-
Calcium Mobilization Assay
This high-throughput assay measures intracellular calcium changes as a readout of Gq-coupled receptor activation. Since mGlu2 and mGlu4 are Gi/o-coupled, this assay typically requires the co-expression of a promiscuous G protein, such as Gα15/16, or a chimeric G protein (e.g., Gqi5) that redirects Gi/o signaling to the Gq pathway.
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the mGlu receptor(s) of interest and a chimeric G protein are seeded into 96-well black-walled, clear-bottom plates.
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
-
Assay Procedure (Triple-Addition Protocol):
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
First Addition: The test compound (PAM) is added, and fluorescence is monitored to detect any agonist activity of the PAM itself.
-
Second Addition: A sub-maximal (EC20) concentration of the orthosteric agonist (e.g., glutamate) is added to assess the potentiating effect of the PAM.
-
Third Addition: A maximal (EC80) concentration of the agonist is added to determine any inhibitory (NAM) activity.
-
-
Data Analysis:
-
The change in fluorescence intensity is measured over time.
-
Concentration-response curves for PAM activity are generated by plotting the fluorescence response to the EC20 agonist addition against the concentration of the test compound.
-
EC50 values for potentiation are calculated.
-
Visualizations
mGlu2/4 Heterodimer Signaling Pathway
The following diagram illustrates the canonical signaling pathway for Gi/o-coupled receptors like the mGlu2/4 heterodimer.
References
- 1. Input-specific regulation of glutamatergic synaptic transmission in the medial prefrontal cortex by mGlu2/mGlu4 receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Preclinical Profile of VU0418506, a Positive Allosteric Modulator of mGlu4
An Objective Comparison and Guide to Key Preclinical Findings
For researchers in neuroscience and drug development, the metabotropic glutamate (B1630785) receptor 4 (mGlu4) has emerged as a promising non-dopaminergic target for the treatment of Parkinson's disease. Among the tool compounds used to probe this target, VU0418506 stands out as a potent and selective positive allosteric modulator (PAM). This guide provides a comprehensive overview of the published preclinical findings on this compound, alongside comparative data for other notable mGlu4 PAMs, to aid researchers in understanding and potentially replicating these key experiments.
Executive Summary
This compound is a well-characterized mGlu4 PAM with demonstrated efficacy in rodent models of Parkinson's disease. It exhibits high potency and selectivity for mGlu4 homomers. To date, no direct, independent replication studies of the seminal findings on this compound have been published. This guide therefore serves as a comparative summary of the primary data to inform future research and replication efforts.
Comparative Efficacy of mGlu4 PAMs
The following table summarizes the in vitro potency and in vivo efficacy of this compound in comparison to other frequently cited mGlu4 PAMs, ADX88178 and Lu AF21934.
| Compound | Target(s) | In Vitro Potency (EC₅₀) | In Vivo Model | Key Findings |
| This compound | mGlu4 PAM (selective for homomers) | human mGlu4: 68 nM[1]; rat mGlu4: 46 nM[1] | Haloperidol-induced catalepsy (rat) | Significant reversal of catalepsy at doses of 3 mg/kg and higher (oral administration)[2]. |
| 6-OHDA-induced motor asymmetry (rat) | Potentiated the effects of a sub-threshold dose of L-DOPA in reversing forelimb asymmetry. | |||
| ADX88178 | mGlu4 PAM | human mGlu4: 3.5 nM[2]; rat mGlu4: 9.1 nM[2] | Haloperidol-induced catalepsy (rat) | Dose-dependent reversal of catalepsy at 3 mg/kg and 10 mg/kg (oral administration)[2]. |
| 6-OHDA-induced forelimb akinesia (rat) | In combination with a low dose of L-DOPA, produced a robust, dose-dependent reversal of forelimb akinesia[3]. | |||
| Lu AF21934 | mGlu4 PAM | rat mGlu4: 550 nM | Haloperidol-induced catalepsy (rat) | Reduced catalepsy. |
| Harmaline-induced hyperactivity (rat) | Reversed harmaline-induced hyperactivity at doses of 0.5 and 2.5 mg/kg (s.c.) but did not affect tremor[4]. |
Signaling Pathway of mGlu4 and the Action of this compound
Activation of the mGlu4 receptor, a class C G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. This compound, as a positive allosteric modulator, does not directly activate the receptor but enhances the response of mGlu4 to its endogenous ligand, glutamate. A key characteristic of this compound is its selectivity for mGlu4 homomers over mGlu2/4 heterodimers, suggesting its antiparkinsonian effects are mediated by actions at mGlu4 homomeric receptors[5][6].
Experimental Protocols
To facilitate the replication of the key preclinical findings for this compound, detailed methodologies for the principal in vivo and in vitro assays are provided below.
In Vivo Efficacy Models
1. Haloperidol-Induced Catalepsy in Rats
This model is widely used to assess the potential of compounds to alleviate parkinsonian-like motor deficits.
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Drug Administration:
-
Haloperidol (B65202), dissolved in saline with 2% Tween 80, is administered intraperitoneally (i.p.) at a dose of 1 to 1.5 mg/kg to induce catalepsy[7].
-
This compound or other test compounds are typically administered orally 60-90 minutes after haloperidol injection.
-
-
Catalepsy Assessment (Bar Test):
-
At set time points after test compound administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on a horizontal bar (1 cm diameter) elevated 10 cm from the surface.
-
The time the rat maintains this posture (descent latency) is recorded, with a typical cut-off time of 120 or 180 seconds[8].
-
A significant reduction in descent latency compared to vehicle-treated animals indicates an anti-cataleptic effect.
-
2. 6-Hydroxydopamine (6-OHDA)-Induced Motor Asymmetry in Rats
This model mimics the unilateral dopamine (B1211576) depletion seen in Parkinson's disease, leading to quantifiable motor deficits.
-
Animals: Male Sprague-Dawley rats (200-250g) are typically used.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle. This selectively destroys dopaminergic neurons on one side of the brain.
-
-
Behavioral Assessment (Apomorphine- or Amphetamine-Induced Rotations):
-
Two to three weeks post-surgery, the lesion is validated by administering a dopamine agonist like apomorphine (B128758) (0.2-0.5 mg/kg, s.c.) or amphetamine (2.5-5 mg/kg, i.p.).
-
Successful lesioning is confirmed by a high rate of contralateral (apomorphine) or ipsilateral (amphetamine) rotations.
-
-
Drug Efficacy Testing (Cylinder Test for Forelimb Asymmetry):
-
Rats are placed in a transparent cylinder, and the number of times they use their impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall during exploration is counted.
-
A sub-threshold dose of L-DOPA (a dose that does not significantly improve forelimb use on its own) is administered with or without the test compound (e.g., this compound).
-
A significant increase in the use of the impaired forelimb in the group receiving L-DOPA plus the test compound, compared to L-DOPA alone, indicates a potentiation of the therapeutic effect.
-
In Vitro Potency and Selectivity Assays
Calcium Mobilization Assay
This is a common high-throughput screening method to determine the potency of mGlu4 PAMs.
-
Cell Line: A stable cell line co-expressing the human or rat mGlu4 receptor and a chimeric G-protein (e.g., Gqi5) that couples the Gαi/o-linked mGlu4 receptor to the Gαq pathway, enabling a calcium readout. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are often used.
-
Assay Procedure:
-
Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (e.g., this compound) is added at various concentrations.
-
After a short incubation, a sub-maximal (EC₂₀) concentration of glutamate is added to stimulate the receptor.
-
The change in fluorescence, indicating intracellular calcium mobilization, is measured using an instrument like a FLIPR (Fluorometric Imaging Plate Reader) or FDSS (Functional Drug Screening System).
-
The potentiation of the glutamate response by the test compound is used to calculate its EC₅₀ value.
-
Pharmacokinetic Profile of this compound
A favorable pharmacokinetic profile is crucial for a compound's utility as a research tool.
| Species | Route | Bioavailability (F%) | Brain/Plasma Ratio (Kp) | Half-life (t₁/₂) |
| Rat | Oral | 95% | 2.10 | ~3 hours |
| Dog | Oral | 36% | Not Reported | Not Reported |
Data from Engers et al., 2016.
Note on CYP1A2 Induction: this compound has been reported to autoinduce the activity of the cytochrome P450 enzyme CYP1A2. This may limit its utility in chronic dosing studies but it remains a valuable tool for acute dosing experiments.
Conclusion
This compound is a potent and selective mGlu4 PAM that has demonstrated efficacy in preclinical models of Parkinson's disease. While the original findings are compelling, the lack of independent replication studies highlights a gap in the literature. This guide provides the necessary comparative data and detailed experimental protocols to encourage and facilitate such replication efforts. By rigorously testing and building upon these foundational findings, the scientific community can further validate the therapeutic potential of targeting the mGlu4 receptor.
References
- 1. The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 4. Lu AF21934, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 6. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 8. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical and Clinical Head-to-Head Comparison: VU0418506 and L-DOPA Combination Therapy for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical investigational drug VU0418506 and the established clinical therapy, L-DOPA, for Parkinson's disease. As no direct head-to-head clinical trials have been conducted, this comparison juxtaposes preclinical data for this compound, including its synergistic effects with L-DOPA in rodent models, against the extensive clinical data available for L-DOPA. This guide is intended to provide a comprehensive overview for research and development purposes, highlighting the therapeutic potential and mechanistic differences between these two approaches.
Executive Summary
L-DOPA has long been the gold standard for symptomatic treatment of Parkinson's disease, directly replenishing dopamine (B1211576) levels in the brain. However, its long-term use is associated with significant motor complications. This compound, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), represents a novel, non-dopaminergic approach. Preclinical studies suggest that this compound not only possesses anti-parkinsonian effects on its own but may also enhance the therapeutic window of L-DOPA, potentially allowing for lower doses and reducing side effects. This guide presents the available data to facilitate a deeper understanding of their respective profiles.
Data Presentation
Table 1: Comparative Efficacy of this compound (Preclinical) and L-DOPA (Clinical)
| Parameter | This compound (Preclinical Data in Rodent Models) | L-DOPA (Clinical Data in Parkinson's Disease Patients) |
| Primary Endpoint | Reversal of motor deficits | Improvement in Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor) scores |
| Monotherapy Efficacy | Dose-dependent reversal of haloperidol-induced catalepsy. | Mean improvement in UPDRS Part III score can range from 27.3% to 59.8% in acute challenge tests.[1][2] Long-term studies show a significant initial improvement of around 40.3%.[3] |
| Combination Therapy Efficacy | Potentiates the effect of a sub-threshold dose of L-DOPA in reversing motor deficits in the 6-OHDA lesion model. | Standard of care, often combined with a DOPA decarboxylase inhibitor (e.g., carbidopa) to enhance efficacy and reduce peripheral side effects. |
Table 2: Comparative Side Effect Profile
| Side Effect Profile | This compound (Preclinical Data in Rodent Models) | L-DOPA (Clinical Data in Parkinson's Disease Patients) |
| Observed Side Effects | Specific side effect profile in humans is unknown. Preclinical studies have not reported significant adverse effects at therapeutic doses. | Common: Nausea, vomiting, orthostatic hypotension, dizziness, somnolence, confusion, hallucinations.[1] Long-term: Dyskinesias (involuntary movements), "on-off" motor fluctuations.[4] |
| Incidence of Dyskinesia | Not reported to induce dyskinesia as a monotherapy. May have the potential to reduce L-DOPA-induced dyskinesia by allowing for lower L-DOPA doses. | Develops in a significant number of patients with long-term use, with rates of approximately 30% after 2 years of treatment.[4] |
Experimental Protocols
Haloperidol-Induced Catalepsy Model in Rats
This model is used to assess the cataleptic state, which is considered analogous to the akinesia and bradykinesia seen in Parkinson's disease.
-
Animal Model : Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Catalepsy : Haloperidol (B65202), a dopamine D2 receptor antagonist, is administered intraperitoneally (i.p.) at a dose of 1.0 mg/kg.[5][6]
-
Drug Administration : The test compound (e.g., this compound) or vehicle is administered at various doses, typically i.p. or orally (p.o.), prior to or concurrently with the haloperidol injection.
-
Assessment of Catalepsy : The "bar test" is the most common method for assessment.[5][6] The rat's forepaws are placed on a horizontal bar elevated above a surface. The latency for the rat to remove both forepaws from the bar is measured. A longer latency indicates a greater cataleptic state. Measurements are typically taken at multiple time points after haloperidol administration.
-
Data Analysis : The reversal of catalepsy is quantified by comparing the latency to descend from the bar in the drug-treated group to the vehicle-treated group.
6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model replicates the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
-
Animal Model : Adult male Sprague-Dawley or Wistar rats are typically used.
-
Lesion Induction : A unilateral lesion is created by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra.[7][8][9][10] This leads to a progressive degeneration of dopaminergic neurons on one side of the brain.
-
Behavioral Assessment :
-
Drug-Induced Rotations : Following the lesion, the administration of a dopamine agonist (e.g., apomorphine) induces contralateral rotations (away from the lesioned side), while a dopamine-releasing agent (e.g., amphetamine) causes ipsilateral rotations (towards the lesioned side). The number of rotations is quantified to assess the extent of the lesion.
-
Forelimb Asymmetry Test (Cylinder Test) : This test assesses the spontaneous use of the forelimbs. The rat is placed in a transparent cylinder, and the number of times it uses each forelimb for support against the wall is counted. A reduced use of the contralateral forelimb indicates a motor deficit.
-
-
Drug Treatment and Evaluation :
-
Monotherapy : The test compound (e.g., this compound) is administered, and its effect on the behavioral deficits is measured.
-
Combination Therapy : A sub-threshold dose of L-DOPA (a dose that does not produce a significant effect on its own) is co-administered with the test compound. A significant improvement in motor function compared to either drug alone indicates potentiation.
-
-
Histological Confirmation : After the behavioral experiments, the brains are processed to confirm the extent of the dopaminergic lesion, typically by staining for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.
Mandatory Visualizations
Caption: Signaling pathway of this compound as an mGluR4 PAM.
Caption: L-DOPA's role in the dopamine synthesis pathway.
Caption: Typical experimental workflow for preclinical drug evaluation.
References
- 1. Improvement by Medication Less than Expected in Parkinson's Disease: Blinded Evaluation of Levodopa Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. Rate of motor progression in Parkinson’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical study of anti parkinsonian drugs | PPTX [slideshare.net]
- 7. A model of L-DOPA-induced dyskinesia in 6-hydroxydopamine lesioned mice: relation to motor and cellular parameters of nigrostriatal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of the l-dopa-induced dyskinesia in the 6-OHDA model and evaluation of the effects of selective dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. L-DOPA-induced dyskinesia in the intrastriatal 6-hydroxydopamine model of parkinson's disease: relation to motor and cellular parameters of nigrostriatal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of VU0418506 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), with alternative therapeutic strategies for Parkinson's disease. The objective is to critically assess the translational relevance of this compound's preclinical profile by presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Selective Modulation of mGlu4
This compound is a potent and selective positive allosteric modulator of the mGlu4 receptor.[[“]][[“]][3] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct site on the receptor, enhancing its response to the endogenous ligand, glutamate.[4][5] A key characteristic of this compound is its selectivity for mGlu4 homomers over mGlu2/4 heterodimers, suggesting a more targeted engagement of specific neural pathways.[[“]][4][5]
The mGlu4 receptor is predominantly expressed presynaptically in the striatum, a key nucleus in the basal ganglia motor circuit. Its activation inhibits the release of the neurotransmitter GABA at the striatopallidal synapse, which is part of the indirect pathway. In Parkinson's disease, hyperactivity of this indirect pathway contributes to motor symptoms. By potentiating mGlu4, this compound is hypothesized to dampen this hyperactivity and restore motor control.
Comparative Preclinical Data
The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of this compound in comparison to other mGlu4 PAMs and a different class of therapeutic agents, adenosine (B11128) A2A antagonists.
In Vitro Potency
| Compound | Target | Species | EC50 (nM) | Reference |
| This compound | mGlu4 PAM | Human | 68 | [3] |
| Rat | 46 | [3][6] | ||
| VU0155041 | mGlu4 PAM | Rat | ~1,300 | [7] |
| Lu AF21934 | mGlu4 PAM | Not Specified | Potent (qualitative) | [8] |
| Foliglurax (PXT002331) | mGlu4 PAM | Not Specified | Favorable profile (qualitative) | [9] |
Pharmacokinetic Profile
| Compound | Species | Bioavailability (%) | Half-life (h) | Brain Penetration (Kp,uu) | Reference |
| This compound | Rat | 95 (PO) | ~3 | 2.1 (Brain/Plasma ratio) | [3] |
| Dog | 36 (PO) | Not Reported | Not Reported | [3] | |
| NHP | IV only | 3 | Not Reported | [3] | |
| Preladenant | Rat | Not Reported | Not Reported | Not Reported | [3] |
| Istradefylline | Rat | Not Reported | Not Reported | Not Reported | [3] |
In Vivo Efficacy in the Haloperidol-Induced Catalepsy Model
| Compound | Dose (mg/kg, p.o.) | Species | % Reversal of Catalepsy | Reference |
| This compound | 56.6 | Rat | ~100% | [10] |
| Preladenant | 1 | Rat | 77% | [3] |
| Istradefylline | Not Reported | Rat | Efficacious (qualitative) | [3] |
Experimental Protocols
In Vitro mGlu4 PAM Assay (Calcium Mobilization)
A common method to assess the potency of mGlu4 PAMs is through a calcium mobilization assay in a recombinant cell line.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat mGlu4 receptor and a chimeric G-protein (Gqi5) are cultured in appropriate media.[11][12] The Gqi5 chimera redirects the typically Gi/o-coupled mGlu4 receptor to the Gq pathway, enabling the measurement of intracellular calcium release upon receptor activation.
-
Cell Plating: Cells are seeded into 384-well plates and allowed to adhere overnight.[11]
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and incubated to allow dye uptake.[12]
-
Compound Addition: Test compounds (e.g., this compound) are added to the wells at various concentrations.
-
Glutamate Stimulation: After a brief incubation with the test compound, a fixed, sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu4 receptor.
-
Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized and used to generate concentration-response curves, from which the EC50 values (the concentration of compound that elicits 50% of the maximal response) are calculated.
In Vivo Haloperidol-Induced Catalepsy Model in Rats
This model is widely used to assess the potential of compounds to alleviate parkinsonian-like motor deficits.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats are typically used for this assay.[5][13][14]
-
Acclimatization: Animals are habituated to the testing room and equipment before the experiment to minimize stress-induced variability.
-
Compound Administration: Test compounds are administered, usually orally (p.o.), at various doses.
-
Induction of Catalepsy: After a specific pre-treatment period, catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol, a dopamine (B1211576) D2 receptor antagonist.[5][14]
-
Catalepsy Assessment (Bar Test): At predetermined time points after haloperidol administration, the rat's forepaws are placed on a horizontal bar. The latency for the rat to remove both forepaws from the bar is measured. A longer latency indicates a greater degree of catalepsy.[13][15]
-
Data Analysis: The latency to descend from the bar is recorded for each animal. The effect of the test compound is calculated as the percentage reversal of the catalepsy observed in the vehicle-treated control group.
Discussion and Translational Relevance
The preclinical data for this compound demonstrates its potential as a therapeutic agent for Parkinson's disease. Its high potency and selectivity for mGlu4, coupled with good oral bioavailability and significant efficacy in a relevant animal model, are promising indicators. The selectivity for mGlu4 homomers may offer a more refined therapeutic approach with a potentially better side-effect profile compared to less selective modulators.
However, several factors need to be considered when assessing its translational relevance. While the haloperidol-induced catalepsy model is a standard screening tool, it primarily reflects deficits in the nigrostriatal dopamine system and may not fully encompass the complex pathology of Parkinson's disease. Further studies in more progressive and comprehensive models of parkinsonism would be beneficial.
The comparison with adenosine A2A antagonists highlights that alternative non-dopaminergic mechanisms also show promise in preclinical models. The clinical development of some A2A antagonists has provided valuable insights into the translation of preclinical findings to human patients.
Conclusion
This compound exhibits a compelling preclinical profile, characterized by high potency, selectivity, and in vivo efficacy. The presented data and experimental workflows provide a solid foundation for its further investigation as a potential novel treatment for Parkinson's disease. Continued research, including studies in more advanced disease models and eventual clinical trials, will be crucial to fully elucidate its therapeutic potential and translational relevance.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 6. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An evaluation of using rat-derived single-dose neuropharmacokinetic parameters to project accurately large animal unbound brain drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
VU0418506: A Reference Standard for the Discovery of Novel mGlu4 Modulators
A Guide for Researchers and Drug Development Professionals in the Field of Neuropharmacology
The metabotropic glutamate (B1630785) receptor 4 (mGlu4), a class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease. The discovery and development of selective positive allosteric modulators (PAMs) for mGlu4 have been a key focus of academic and industrial research. Among these, VU0418506 has distinguished itself as a potent, selective, and well-characterized tool compound, making it an invaluable reference for the screening and development of new chemical entities targeting this receptor.
This guide provides a comparative overview of this compound against other notable mGlu4 PAMs, presenting key experimental data and detailed protocols to aid researchers in their screening endeavors.
Comparative Analysis of mGlu4 Positive Allosteric Modulators
The landscape of mGlu4 PAMs has evolved significantly from early, less potent, and non-selective compounds to highly optimized molecules with excellent drug-like properties. This compound represents a significant advancement in this field. The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound in comparison to other key mGlu4 modulators.
In Vitro Potency at mGlu4 Receptors
| Compound | Human mGlu4 EC50 (nM) | Rat mGlu4 EC50 (nM) |
| This compound | 68 [1] | 46 [1] |
| (-)-PHCCC | 4100[2] | - |
| ML182 (VU0361737) | 291[3] | 376[3] |
| ADX88178 | 4[4] | 9[5] |
| Foliglurax (PXT002331) | 79 | - |
| Lu AF21934 | 500 | - |
Selectivity Profile Against Other mGlu Receptors
A critical attribute for any mGlu4 modulator is its selectivity over other mGlu receptor subtypes to minimize off-target effects. This compound demonstrates excellent selectivity, with the notable exception of mGlu6, which is primarily expressed in the retina.[1]
| Compound | mGlu1 | mGlu2 | mGlu3 | mGlu5 | mGlu6 | mGlu7 | mGlu8 |
| This compound | >10 µM | >10 µM | >10 µM | >10 µM | Active | >10 µM | >10 µM |
| (-)-PHCCC | Partial Antagonist | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| ML182 (VU0361737) | >30 µM | >30 µM | >30 µM | Weak Activity | Weak Activity | Weak Activity | >30 µM |
| ADX88178 | >30 µM | >30 µM | >30 µM | >30 µM | >30 µM | >30 µM | >30 µM |
Data presented as IC50 or EC50 values where available; ">" indicates no significant activity at the highest concentration tested.
Comparative Pharmacokinetic Parameters
The utility of a reference compound is also determined by its pharmacokinetic profile, which influences its applicability in in vivo studies. This compound exhibits a favorable pharmacokinetic profile in multiple species.[6]
| Compound | Species | Brain Penetration (Brain/Plasma Ratio) | Oral Bioavailability (%) |
| This compound | Rat | High | Good |
| ADX88178 | Rat | High | High[7] |
| Foliglurax | - | Excellent | - |
Experimental Protocols for mGlu4 Modulator Screening
The following are detailed methodologies for key experiments commonly employed in the screening and characterization of novel mGlu4 modulators, using this compound as a reference compound.
Calcium Mobilization Assay
This is a primary high-throughput screening (HTS) assay to identify mGlu4 PAMs. As mGlu4 is a Gi/o-coupled receptor, it does not typically signal through calcium mobilization. Therefore, the assay utilizes a chimeric G-protein (e.g., Gqi5 or Gα15) or co-expression of a Gq-coupled receptor to link mGlu4 activation to a detectable calcium signal.[8][9]
Materials:
-
CHO or HEK293 cells stably expressing human or rat mGlu4 and a chimeric G-protein (e.g., Gqi5).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Test compounds (including this compound as a positive control) and glutamate.
-
384-well or 1536-well black-walled, clear-bottom assay plates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FDSS).
Protocol:
-
Cell Plating: Seed the engineered cells into assay plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a dye loading solution of Fluo-4 AM in Assay Buffer, typically with a final concentration of 2-4 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
Compound Addition: Add the test compounds, including a concentration range of this compound, to the wells.
-
Agonist Addition and Signal Detection: Place the plate in the fluorescence plate reader. After a baseline fluorescence reading, add a sub-maximal (EC20) concentration of glutamate to all wells.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates calcium mobilization.
-
Data Analysis: The potentiation by a PAM is measured as the increase in the glutamate-stimulated calcium signal in the presence of the compound compared to the signal with glutamate alone. Calculate EC50 values for the PAMs.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays can be used to measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels, which are modulated by mGlu4 activation.
Materials:
-
HEK293 cells expressing mGlu4.
-
TR-FRET cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
Test compounds and glutamate.
-
Low-volume 384-well white assay plates.
-
A TR-FRET compatible plate reader.
Protocol:
-
Cell Stimulation: Plate cells and incubate overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add test compounds, including this compound, followed by forskolin (B1673556) (to stimulate adenylyl cyclase) and glutamate.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and add the TR-FRET reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate in the dark to allow for antibody-antigen binding.
-
Signal Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is inversely proportional to the intracellular cAMP concentration. A decrease in the TR-FRET ratio indicates mGlu4-mediated inhibition of adenylyl cyclase, which is potentiated by a PAM.
Visualizing Key Concepts
To further aid in the understanding of mGlu4 modulation and the screening process, the following diagrams illustrate the mGlu4 signaling pathway and a typical workflow for novel modulator discovery.
Caption: The mGlu4 receptor signaling cascade.
Caption: A typical screening workflow for novel mGlu4 modulators.
Conclusion
This compound stands as a benchmark compound for researchers engaged in the discovery of novel mGlu4 modulators. Its well-defined potency, selectivity, and favorable pharmacokinetic profile provide a solid foundation for comparative studies. By utilizing the experimental protocols and understanding the screening workflow outlined in this guide, scientists can effectively leverage this compound to identify and characterize new chemical entities with therapeutic potential for a host of neurological disorders. The continued exploration of mGlu4 pharmacology, aided by robust reference compounds like this compound, holds great promise for the future of neurotherapeutics.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (this compound), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Addex therapeutics :: Addex Announces the Publication of Positive Data on the Efficacy of mGluR4 Positive Allosteric Modulator in Parkinson’s Disease Pre-Clinical Models [addextherapeutics.com]
- 8. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of VU0418506: A Procedural Guide
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of VU0418506, a novel positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Adherence to these protocols is critical for ensuring a safe laboratory environment and preventing environmental contamination.
This compound is intended for research use only and is not for human or veterinary use.[1] As with any potent, biologically active small molecule, it should be handled with care, treating it as potentially hazardous. The following procedures are based on standard practices for hazardous chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the appropriate handling and storage of this compound.
| Parameter | Value/Instruction | Citation |
| Storage Temperature | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C. | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Appearance | Solid powder. | [1] |
| Solubility | Soluble in DMSO. | [1] |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses, and chemical-resistant gloves. | [2][3] |
Prohibited Disposal Methods
To prevent environmental contamination and ensure the safety of all personnel, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this compound, or any solutions containing it, down the sink or drain.[4][5]
-
DO NOT attempt to neutralize the chemical without specific, validated protocols and appropriate safety measures.[5]
-
DO NOT dispose of the compound by evaporation in a fume hood.[5][6]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound must be managed through a licensed hazardous waste disposal service.[2] The following steps outline the correct procedure for handling waste containing this compound.
Step 1: Waste Identification and Segregation
Properly segregate waste contaminated with this compound from other waste streams at the point of generation. This is crucial to prevent accidental reactions and ensure compliant disposal.[5]
-
Solid Waste: This includes unused or expired pure compound, as well as contaminated consumables such as pipette tips, tubes, gloves, and bench paper.[5]
-
Liquid Waste: This includes stock solutions, experimental solutions, and the first rinse of any container that held the compound.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[6][7]
Step 2: Waste Collection and Containment
Use designated, properly labeled, and chemically compatible containers for waste collection.
-
For Solid Waste: Collect in a clearly labeled, sealable plastic bag or a designated solid waste container.[2][5]
-
For Liquid Waste: Use a compatible, leak-proof container with a secure screw-top cap. The container must be labeled with "Hazardous Chemical Waste," the full chemical name ("this compound"), the solvent system (e.g., "in DMSO"), and an approximate concentration or volume of the active compound.[5]
Step 3: Storage of Hazardous Waste
Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.[2] This area should be cool, dry, and under the control of laboratory personnel.[2][5]
Step 4: Waste Disposal Request
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
Experimental Workflow: Disposal of this compound
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving this compound.
Handling of Empty Containers
Empty containers that once held this compound must also be managed properly to remove any residual chemical.
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) at least three times.[6]
-
Collect Rinsate: Collect all rinsate as hazardous liquid waste and place it in the appropriate, labeled waste container.[6]
-
Deface Label: After triple rinsing, deface or remove the original product label to prevent confusion.[6]
-
Final Disposal: The clean, defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.[5]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.
References
Essential Safety and Logistical Information for Handling VU0418506
Disclaimer: A specific Safety Data Sheet (SDS) for VU0418506 is not publicly available. Therefore, this document provides guidance based on best practices for handling novel, potent research compounds. It is imperative to conduct a thorough risk assessment before commencing any work with this substance and to supplement this guidance with your institution's specific safety protocols. Treat this compound as a potent and hazardous compound at all times.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure and should be based on a comprehensive risk assessment of the planned procedures. The following table summarizes recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with nitrile gloves. - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] |
| General Handling and Analysis | - Lab coat. - Safety glasses with side shields. - Nitrile gloves. | Minimum PPE for any work in a laboratory where chemical hazards are present.[2] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize the risk of exposure and contamination when working with potent compounds like this compound.
Pre-Experiment Preparation
-
Review Safety Information: In the absence of a specific SDS, review all available literature on this compound and similar compounds. Conduct a formal risk assessment for the planned experiment.[3][4]
-
Prepare Work Area:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface before and after use.
-
Prepare a spill kit and ensure it is readily accessible. The kit should contain appropriate absorbent materials and waste disposal bags.
-
-
Assemble Materials: Gather all necessary equipment, reagents, and PPE before starting the experiment to minimize movement in and out of the work area.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Post-Experiment Cleanup
-
Decontamination:
-
Clean all equipment used in the experiment with an appropriate solvent to deactivate any residual compound.
-
Wipe down the work surfaces within the fume hood.
-
-
Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and respiratory protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
As a novel research chemical, all waste generated from handling this compound must be treated as hazardous waste.[5][6]
| Waste Stream | Disposal Procedure | Rationale |
| Unused Compound | - Collect in a clearly labeled, sealed, and chemically compatible container. - Label as "Hazardous Waste" with the full chemical name. - Dispose of through a certified hazardous waste vendor. | To ensure safe and compliant disposal of a potent, uncharacterized compound.[5] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated sharps and other labware.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | To contain any residual compound and prevent its spread.[1] |
| Liquid Waste (e.g., reaction mixtures, rinsates) | - Collect in a sealed, leak-proof, and chemically compatible container. - The first rinse of any container that held the pure compound should be collected as hazardous waste.[7] - Label with "Hazardous Waste" and list all chemical components with their approximate concentrations. | To prevent the release of the compound into the environment and to ensure proper handling by waste management personnel.[5] |
Waste Management Workflow
Caption: Disposal workflow for this compound waste.
By adhering to these stringent safety and disposal protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
